AZ194
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-[4-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31F2N3O3/c1-41-32-20-26(12-13-31(32)42-22-24-7-5-9-28(36)19-24)34(40)38-16-14-25(15-17-38)33-37-29-10-2-3-11-30(29)39(33)21-23-6-4-8-27(35)18-23/h2-13,18-20,25H,14-17,21-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKZBBHJFURFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)F)OCC6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AZD5069, a CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AZD5069, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). This document details the molecular interactions, signaling pathways, and functional consequences of CXCR2 inhibition by AZD5069, supported by quantitative data and detailed experimental protocols.
Introduction to CXCR2 and its Antagonist AZD5069
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory response, primarily by mediating the migration of neutrophils to sites of inflammation. Key ligands for CXCR2 include several ELR+ chemokines, most notably CXCL8 (Interleukin-8) and CXCL1 (GRO-α). Dysregulated CXCR2 signaling is implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma, making it a compelling target for therapeutic intervention.
AZD5069 is a small molecule, orally bioavailable, and selective antagonist of the human CXCR2 receptor. It exhibits a slowly reversible, non-competitive, allosteric mechanism of action, effectively blocking chemokine-induced downstream signaling and subsequent neutrophil activation and migration.
Mechanism of Action of AZD5069
AZD5069 functions by binding to an allosteric site on the CXCR2 receptor, distinct from the orthosteric binding site of its chemokine ligands. This binding induces a conformational change in the receptor that prevents its activation, even when CXCL8 or other cognate chemokines are bound. By inhibiting CXCR2 activation, AZD5069 effectively abrogates the downstream signaling cascades that are crucial for neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.
CXCR2 Signaling Pathway and Inhibition by AZD5069
Upon activation by its ligands, CXCR2 couples to inhibitory G-proteins (Gαi), leading to the activation of several downstream signaling pathways. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, the Mitogen-activated protein kinase (MAPK)/p38 pathway, the Ras/Erk pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. A key consequence of PLC activation is the generation of inositol trisphosphate (IP3), which triggers the release of intracellular calcium stores, a critical signal for neutrophil activation and migration.
AZD5069, by preventing the initial G-protein coupling and subsequent signaling events, effectively blocks these downstream pathways.
Quantitative Data
The potency and pharmacokinetic profile of AZD5069 have been characterized through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
| Parameter | Value | Description |
| IC50 (CXCL8 binding to CXCR2) | 0.79 nM | Concentration of AZD5069 that inhibits 50% of radiolabeled CXCL8 binding to human CXCR2. |
| pIC50 (CXCL8 binding to CXCR2) | 9.1 | Negative logarithm of the IC50 for CXCL8 binding to CXCR2. |
| pIC50 (CXCL8 binding to CXCR1) | <6.5 | Demonstrates selectivity for CXCR2 over the related CXCR1 receptor. |
| pA2 (Neutrophil Chemotaxis) | ~9.6 | Schild plot-derived value indicating the potency of AZD5069 in inhibiting CXCL1-induced neutrophil chemotaxis. |
| pA2 (CD11b Expression) | 6.9 | Schild plot-derived value indicating the potency of AZD5069 in inhibiting CXCL1-induced expression of the adhesion molecule CD11b on neutrophils. |
Pharmacokinetic Properties in Healthy Volunteers
| Parameter | Value | Description |
| Time to Maximum Concentration (tmax) | ~2 hours | Time to reach peak plasma concentration after oral administration. |
| Terminal Half-life (t1/2) | ~11 hours | The time required for the plasma concentration of AZD5069 to decrease by half. |
| Plasma Protein Binding | 99% | Percentage of AZD5069 bound to proteins in the plasma. |
| Metabolism | Primarily via CYP3A4 and CYP2C9 | Major cytochrome P450 enzymes involved in the metabolism of AZD5069. |
| Effect of Food | High-fat meal reduces Cmax by 50%, AUC unchanged | Impact of food on the absorption and overall exposure of AZD5069. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of AZD5069.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of AZD5069 to the CXCR2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CXCR2
-
[¹²⁵I]-CXCL8 (specific activity ~2000 Ci/mmol)
-
AZD5069
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293-CXCR2 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
A fixed concentration of [¹²⁵I]-CXCL8 (typically at its Kd concentration)
-
Increasing concentrations of AZD5069 or vehicle control.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the AZD5069 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of AZD5069 to inhibit the migration of neutrophils towards a chemoattractant gradient.
Materials:
-
Freshly isolated human neutrophils
-
CXCL8
-
AZD5069
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size)
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Assay Setup:
-
Add CXCL8 (at a concentration that induces submaximal chemotaxis) to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate neutrophils with various concentrations of AZD5069 or vehicle for 30 minutes at 37°C.
-
Add the pre-incubated neutrophils to the upper chamber of the Boyden chamber.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for neutrophil migration.
-
Quantification:
-
Remove the upper chamber and wipe the top of the membrane to remove non-migrated cells.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase, or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.
-
-
Data Analysis: Plot the percentage of inhibition of chemotaxis against the AZD5069 concentration to determine the IC50.
Intracellular Calcium Mobilization Assay
This assay measures the ability of AZD5069 to block the increase in intracellular calcium concentration in neutrophils following stimulation with a CXCR2 agonist.
Materials:
-
Freshly isolated human neutrophils
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
CXCL8
-
AZD5069
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Procedure:
-
Cell Loading: Incubate isolated neutrophils with Fura-2 AM and Pluronic F-127 in calcium-free HBSS for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells to remove extracellular Fura-2 AM and resuspend them in HBSS containing calcium.
-
Assay:
-
Add the Fura-2-loaded neutrophils to a 96-well plate.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add various concentrations of AZD5069 and incubate for a short period.
-
Inject CXCL8 into the wells and immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis: The change in intracellular calcium concentration is proportional to the ratio of fluorescence at 340 nm to 380 nm. Calculate the peak fluorescence ratio and plot the percentage of inhibition of the calcium response against the AZD5069 concentration to determine the IC50.
Neutrophil CD11b Expression Assay (Flow Cytometry)
This assay quantifies the surface expression of the adhesion molecule CD11b on neutrophils, which is upregulated upon activation, and assesses the inhibitory effect of AZD5069.
Materials:
-
Fresh human whole blood or isolated neutrophils
-
CXCL1 (GRO-α)
-
AZD5069
-
Fluorescently labeled anti-CD11b antibody (e.g., FITC-conjugated)
-
Fluorescently labeled anti-CD16 antibody (for neutrophil gating in whole blood, e.g., PE-conjugated)
-
Fixation buffer (e.g., 1% paraformaldehyde)
-
Lysis buffer (for whole blood)
-
Flow cytometer
Procedure:
-
Stimulation: In a 96-well plate, pre-incubate whole blood or isolated neutrophils with various concentrations of AZD5069 or vehicle for 15 minutes at 37°C.
-
Activation: Add CXCL1 (at a concentration that induces submaximal CD11b upregulation) and incubate for a further 15-30 minutes at 37°C.
-
Staining: Add the fluorescently labeled anti-CD11b and anti-CD16 antibodies and incubate for 30 minutes on ice in the dark.
-
Lysis and Fixation (for whole blood): Add lysis buffer to lyse red blood cells, followed by centrifugation and washing. Fix the cells with fixation buffer. For isolated neutrophils, wash the cells and then fix.
-
Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the neutrophil population (based on forward and side scatter, and CD16 expression for whole blood).
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of CD11b for the neutrophil population in each sample. Plot the percentage of inhibition of CD11b upregulation against the AZD5069 concentration to determine the IC50.
Conclusion
AZD5069 is a potent and selective allosteric antagonist of the CXCR2 receptor. Its mechanism of action involves the inhibition of chemokine-induced G-protein signaling, leading to the abrogation of downstream inflammatory pathways and the functional inhibition of neutrophil migration and activation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CXCR2-targeted therapies.
AZ194: A First-in-Class CRMP2 SUMOylation Inhibitor for the Targeted Regulation of NaV1.7 and the Treatment of Neuropathic Pain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Voltage-gated sodium channel NaV1.7 has emerged as a critical, genetically validated target for the treatment of pain. However, direct inhibition of NaV1.7 has proven challenging. An alternative and promising strategy is the allosteric modulation of NaV1.7 function through its interacting partners. This whitepaper details the mechanism of action, preclinical efficacy, and experimental protocols for AZ194, a first-in-class, orally active small molecule inhibitor of Collapsin Response Mediator Protein 2 (CRMP2) SUMOylation. This compound disrupts the interaction between CRMP2 and the E2 SUMO-conjugating enzyme Ubc9, thereby preventing the SUMOylation of CRMP2. This specific post-translational modification is a key regulator of NaV1.7 trafficking and cell surface expression. By inhibiting CRMP2 SUMOylation, this compound selectively reduces NaV1.7 currents in sensory neurons, leading to potent antinociceptive effects in rodent models of neuropathic pain without affecting basal mechanical sensation. This document provides a comprehensive overview of the quantitative data supporting the activity of this compound and detailed experimental methodologies for its evaluation, intended to aid researchers in the fields of pain, neuroscience, and drug discovery.
Introduction to CRMP2 SUMOylation and its Role in Pain Signaling
Collapsin Response Mediator Protein 2 (CRMP2) is a cytosolic phosphoprotein primarily known for its role in neuronal development, including axon guidance and neurite outgrowth.[1] Recent research has uncovered a critical role for CRMP2 in pain pathogenesis through its regulation of key ion channels.[1][2] One of the pivotal post-translational modifications governing CRMP2's function in pain is SUMOylation, the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a specific lysine residue (K374) on CRMP2.[1][3] This process is catalyzed by the E2 SUMO-conjugating enzyme Ubc9.[3]
SUMOylated CRMP2 has been shown to specifically regulate the trafficking and cell surface expression of the voltage-gated sodium channel NaV1.7.[1][4] In neuropathic pain states, CRMP2 SUMOylation is upregulated, leading to increased NaV1.7 at the neuronal membrane and subsequent neuronal hyperexcitability.[2] Therefore, inhibiting the SUMOylation of CRMP2 presents a novel therapeutic strategy to indirectly and selectively modulate NaV1.7 function and alleviate neuropathic pain.
This compound: Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the CRMP2-Ubc9 interaction. By binding to CRMP2, this compound prevents its association with Ubc9, thereby blocking the transfer of SUMO to CRMP2's lysine 374 residue.[5] This inhibition of CRMP2 SUMOylation leads to a reduction in the amount of NaV1.7 trafficked to and expressed on the surface of sensory neurons.[6] The consequent decrease in NaV1.7-mediated sodium currents dampens neuronal excitability and reduces the transmission of pain signals.
Signaling Pathway Diagram
References
- 1. mdbneuro.com [mdbneuro.com]
- 2. Sumoylation and desumoylation assays for a chromatin-remodelling complex in vivo and in vitro [protocols.io]
- 3. Inhibition of the Ubc9 E2 SUMO conjugating enzyme–CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxaliplatin-Induced Peripheral Neuropathy via TRPA1 Stimulation in Mice Dorsal Root Ganglion Is Correlated with Aluminum Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. However, direct inhibition of NaV1.7 has proven challenging. An alternative therapeutic strategy involves modulating the trafficking of the channel to the cell surface. The small molecule AZ194 has emerged as a key tool compound in exploring this approach. This technical guide provides an in-depth overview of the mechanism by which this compound regulates NaV1.7 channel trafficking, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and workflows.
Core Mechanism of Action
This compound indirectly modulates NaV1.7 function by targeting the post-translational modification of an auxiliary protein, Collapsin Response Mediator Protein 2 (CRMP2). The core mechanism involves the following steps:
-
Inhibition of Ubc9: this compound inhibits the E2 SUMO-conjugating enzyme Ubc9.[1][2][3][4][5]
-
Prevention of CRMP2 SUMOylation: By inhibiting Ubc9, this compound prevents the Small Ubiquitin-like Modifier (SUMO) from being added to CRMP2.[1][2][3][4][5]
-
Reduced NaV1.7 Membrane Localization: The SUMOylation of CRMP2 is critical for the trafficking and cell surface expression of NaV1.7. When CRMP2 is not SUMOylated, it fails to promote the localization of NaV1.7 to the plasma membrane.[1][5]
-
Clathrin-Dependent Endocytosis: The reduction in surface NaV1.7 is achieved through a clathrin-dependent endocytosis mechanism, effectively removing the channel from the cell surface.[1][2][6]
-
Decreased NaV1.7 Currents: The diminished surface expression of NaV1.7 leads to a significant reduction in the sodium currents mediated by this channel.[1][3][5]
-
Antinociceptive Effects: The reduction in NaV1.7 currents in sensory neurons results in a potent analgesic effect in various preclinical models of neuropathic and inflammatory pain.[1][2][3][5][7]
Quantitative Data
The following tables summarize the key quantitative findings on the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 of this compound for CRMP2-Ubc9 Interaction | Not explicitly reported | In vitro assay | N/A |
| Reduction in NaV1.7 Current Density | Concentration-dependent | DRG neurons | [1][3][5] |
| Reduction in NaV1.7 Surface Expression | Concentration-dependent | DRG neurons | [1][2][6] |
Note: While the exact IC50 and concentration-response values for this compound are not publicly available in the reviewed literature, the qualitative evidence for its potent and selective action is substantial.
Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models
| Animal Model | Administration Route | Effect | Reference |
| Spared Nerve Injury (SNI) | Oral | Reversal of mechanical allodynia | [1][5][7] |
| Paclitaxel-Induced Neuropathy | Oral | Reversal of mechanical allodynia | [1][5] |
| Oxaliplatin-Induced Neuropathy | Oral | Reversal and prevention of mechanical allodynia | [1][2][3] |
| Chronic Constriction Injury (CCI) | Oral | Reversal of mechanical allodynia | [7][8] |
Note: Specific dose-response data (e.g., ED50) for the antinociceptive effects of orally administered this compound are not detailed in the available literature.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to the reduction of NaV1.7 at the cell surface.
Caption: this compound inhibits Ubc9, preventing CRMP2 SUMOylation and subsequent NaV1.7 trafficking.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the typical experimental workflow used to characterize the effects of this compound on NaV1.7.
Caption: Workflow for evaluating this compound's in vitro and in vivo effects on NaV1.7.
Experimental Protocols
In Vitro CRMP2 SUMOylation Assay
This assay is used to determine the ability of this compound to inhibit the Ubc9-mediated SUMOylation of CRMP2.
Materials:
-
Recombinant human CRMP2-His
-
Recombinant human Ubc9-GST
-
Recombinant human SUMO-1
-
Recombinant human E1 activating enzyme (SAE1/SAE2)
-
ATP
-
SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM ATP, 1 mM DTT)
-
This compound (or other test compounds)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-CRMP2 and anti-SUMO-1 antibodies
Protocol:
-
Prepare the SUMOylation reaction mixture containing recombinant E1, E2 (Ubc9), SUMO-1, and CRMP2 in the reaction buffer.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-CRMP2 antibody to detect both the unmodified and the higher molecular weight SUMOylated CRMP2 bands.
-
Quantify the band intensities to determine the extent of SUMOylation inhibition by this compound.
Cell Surface Biotinylation Assay
This assay quantifies the amount of NaV1.7 present on the cell surface of cultured neurons.
Materials:
-
Cultured dorsal root ganglion (DRG) neurons or a suitable cell line expressing NaV1.7
-
This compound
-
Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-NaV1.7 antibody
-
Antibody for a loading control (e.g., anti-tubulin or anti-GAPDH)
Protocol:
-
Treat cultured DRG neurons with this compound or vehicle for the desired time.
-
Wash the cells with ice-cold PBS to remove any media components.
-
Incubate the cells with Sulfo-NHS-SS-Biotin in PBS at 4°C for 30 minutes to label surface proteins.
-
Quench the reaction by washing with the quenching solution.
-
Lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation. A portion of the supernatant is saved as the "total lysate" fraction.
-
Incubate the remaining lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze both the total lysate and the biotinylated fractions by SDS-PAGE and Western blotting using an anti-NaV1.7 antibody.
-
Quantify the NaV1.7 band intensity in the biotinylated fraction relative to the total lysate to determine the effect of this compound on NaV1.7 surface expression.
Electrophysiological Recording of NaV1.7 Currents
Whole-cell patch-clamp electrophysiology is used to measure the functional consequences of this compound treatment on NaV1.7 currents in sensory neurons.
Materials:
-
Cultured DRG neurons
-
This compound
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External recording solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3)
-
Pharmacological blockers to isolate NaV1.7 currents (e.g., TTX for TTX-sensitive currents, and specific blockers for other NaV subtypes if necessary)
Protocol:
-
Culture DRG neurons on glass coverslips.
-
Treat the neurons with this compound or vehicle for the desired duration.
-
Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a DRG neuron.
-
Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV).
-
Record the resulting inward sodium currents.
-
Measure the peak current amplitude and calculate the current density by dividing by the cell capacitance.
-
Compare the current densities between this compound-treated and control neurons to determine the effect of the compound on NaV1.7 function.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used surgical model to induce robust and long-lasting mechanical allodynia.
Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
Surgical Procedure:
-
Anesthetize the animal.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate these two nerves with a silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
The sural nerve is left intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for several days to a week, during which time they will develop mechanical allodynia in the paw territory innervated by the spared sural nerve.
Behavioral Testing (Mechanical Allodynia):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply a series of calibrated von Frey filaments with increasing bending force to the lateral plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a consistent withdrawal response.
-
Administer this compound (typically orally) and measure the PWT at various time points after administration to assess the reversal of mechanical allodynia.
Conclusion
This compound is a valuable pharmacological tool that has significantly advanced our understanding of the role of CRMP2 SUMOylation in regulating NaV1.7 trafficking. By inhibiting the Ubc9-mediated SUMOylation of CRMP2, this compound effectively reduces the cell surface expression and function of NaV1.7, leading to potent antinociceptive effects in preclinical pain models. The detailed mechanisms and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to develop novel, non-opioid analgesics that target the trafficking of NaV1.7. Further investigation into the quantitative aspects of this compound's activity will be crucial for its potential translation into a clinical candidate.
References
- 1. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Development of CRMP2 Inhibitors: A Technical Guide to AZ194
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical development of Collapsin Response Mediator Protein 2 (CRMP2) inhibitors, with a primary focus on the promising compound AZ194. This document details the core scientific principles, experimental methodologies, and key data supporting the therapeutic potential of targeting CRMP2 for conditions such as neuropathic pain.
Introduction to CRMP2 as a Therapeutic Target
Collapsin Response Mediator Protein 2 (CRMP2) is a cytosolic phosphoprotein highly expressed in the nervous system.[1][2] It plays a crucial role in various neuronal processes, including axonal guidance, neuronal migration, and synaptic plasticity.[1][2] Dysregulation of CRMP2 function, often through post-translational modifications like phosphorylation and SUMOylation, has been implicated in the pathophysiology of several neurological and psychiatric disorders, including chronic pain.[2][3]
In the context of neuropathic pain, the SUMOylation of CRMP2 has emerged as a key pathological event.[4] This modification enhances the function and cell surface expression of the voltage-gated sodium channel NaV1.7, a critical player in pain signal transmission.[4][5] Consequently, inhibiting CRMP2 SUMOylation presents a novel and targeted therapeutic strategy for the treatment of chronic pain.
This compound is a first-in-class small molecule inhibitor designed to specifically disrupt the interaction between CRMP2 and the E2 SUMO-conjugating enzyme Ubc9.[6][7] By preventing CRMP2 SUMOylation, this compound allosterically modulates NaV1.7 activity, offering a promising new avenue for the development of non-opioid analgesics.[6][7]
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the inhibition of the protein-protein interaction between CRMP2 and Ubc9.[6][7] This interaction is a prerequisite for the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to CRMP2, a process known as SUMOylation.[5][8]
The SUMOylation of CRMP2, specifically at lysine 374, is critical for its regulation of NaV1.7.[1][3] SUMOylated CRMP2 promotes the trafficking and cell surface expression of NaV1.7 channels in sensory neurons.[1][5] An increased density of NaV1.7 channels on the neuronal membrane leads to hyperexcitability and is a key contributor to the generation and propagation of pain signals in neuropathic states.[4]
This compound, by binding to CRMP2, prevents its interaction with Ubc9, thereby blocking the SUMOylation process.[6][7] This leads to a reduction in the amount of SUMOylated CRMP2, which in turn decreases the surface expression of NaV1.7 channels.[1][6] The net effect is a dampening of neuronal hyperexcitability and a reduction in pain signaling.
Signaling Pathway
The signaling pathway involving CRMP2, its upstream regulators, and its downstream effector NaV1.7 is complex and tightly regulated. Key kinases such as Cyclin-dependent kinase 5 (Cdk5) and Fyn kinase act as upstream regulators of CRMP2 SUMOylation.[3][9] Phosphorylation of CRMP2 by these kinases can influence its susceptibility to SUMOylation, adding another layer of regulatory control.[3]
Upstream regulation and downstream effects of CRMP2 SUMOylation.
Quantitative Data
While detailed quantitative pharmacokinetic and in vivo efficacy data for this compound are not extensively available in the public domain, the following tables summarize the key in vitro activity and preclinical dosing information that has been reported.
In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 1.2 µM | NaV1.7 Inhibition | [8] |
Preclinical In Vivo Dosing of this compound
| Species | Route of Administration | Dose Range | Pain Model | Effect |
| Rat | Oral | 2 - 10 mg/kg | Chemotherapy-induced neuropathic pain | Restores mechanical sensitivity |
| Rat | Oral | 2 - 10 mg/kg | Nerve injury-induced neuropathic pain | Restores mechanical sensitivity |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Open field | No effect on motor performance |
Note: Specific paw withdrawal threshold data (in grams) with statistical analysis were not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical development of CRMP2 inhibitors like this compound.
In Vitro CRMP2-Ubc9 Interaction Assay (Microscale Thermophoresis)
Microscale thermophoresis (MST) is a powerful technique to quantify the binding affinity between proteins in solution.
Objective: To determine the binding affinity of this compound to CRMP2 and its ability to disrupt the CRMP2-Ubc9 interaction.
Materials:
-
Recombinant human CRMP2 protein
-
Recombinant human Ubc9-GST fusion protein
-
This compound
-
NT-647 NHS dye for labeling
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)
-
MST capillaries
-
Monolith NT.115 instrument (NanoTemper Technologies)
Procedure:
-
Protein Labeling: Label recombinant CRMP2 with NT-647 dye according to the manufacturer's protocol.
-
Binding Assay (CRMP2-Ubc9):
-
Prepare a serial dilution of Ubc9-GST in MST buffer.
-
Mix each Ubc9-GST dilution with a constant concentration of labeled CRMP2 (e.g., 50 nM).
-
Incubate the mixtures for 30 minutes at room temperature.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement using the Monolith NT.115 instrument.
-
-
Competition Assay (this compound):
-
Prepare a serial dilution of this compound in MST buffer.
-
Mix each this compound dilution with constant concentrations of labeled CRMP2 and Ubc9-GST (at a concentration around the Kd of the CRMP2-Ubc9 interaction).
-
Incubate and measure as described above.
-
-
Data Analysis: Analyze the MST data to determine the dissociation constant (Kd) for the CRMP2-Ubc9 interaction and the IC50 for this compound's disruption of this interaction.
Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Current Inhibition
This technique allows for the direct measurement of ion channel activity and the effect of inhibitors.
Objective: To assess the inhibitory effect of this compound on NaV1.7 sodium currents.
Materials:
-
HEK293 cells stably expressing human NaV1.7
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Cell Culture: Culture HEK293-hNaV1.7 cells under standard conditions.
-
Recording:
-
Establish whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit NaV1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
Record baseline currents in the external solution.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record NaV1.7 currents at each concentration after allowing for equilibration.
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the current to the baseline current.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Immunofluorescence for NaV1.7 Surface Expression
This method is used to visualize the localization of NaV1.7 channels on the cell surface.
Objective: To determine the effect of this compound on the cell surface expression of NaV1.7.
Materials:
-
Dorsal root ganglion (DRG) neurons or a suitable cell line expressing NaV1.7.
-
This compound
-
Primary antibody against an extracellular epitope of NaV1.7.
-
Fluorescently labeled secondary antibody.
-
Paraformaldehyde (PFA) for fixation.
-
Bovine serum albumin (BSA) for blocking.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cultured DRG neurons with this compound or vehicle for a specified time (e.g., 24 hours).
-
Staining (Non-permeabilized):
-
Fix the cells with 4% PFA.
-
Block non-specific binding with BSA.
-
Incubate with the primary anti-NaV1.7 antibody (targeting an extracellular domain) to label only surface-expressed channels.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity on the cell surface in this compound-treated versus vehicle-treated cells.
In Vivo Assessment of Mechanical Allodynia (von Frey Test)
The von Frey test is a standard behavioral assay to measure mechanical sensitivity in rodents.
Objective: To evaluate the efficacy of this compound in a rodent model of neuropathic pain.
Materials:
-
Rodent model of neuropathic pain (e.g., spared nerve injury - SNI).
-
Set of calibrated von Frey filaments.
-
Elevated mesh platform with individual testing chambers.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment for several days before the experiment.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each animal before inducing the nerve injury.
-
Nerve Injury: Perform the SNI surgery to induce neuropathic pain.
-
Post-Injury Measurement: Measure the PWT at various time points after surgery to confirm the development of mechanical allodynia (a significant decrease in PWT).
-
Drug Administration: Administer this compound or vehicle orally or via the desired route.
-
Post-Dose Measurement: Measure the PWT at different time points after drug administration.
-
Data Analysis:
-
Calculate the 50% PWT using the up-down method.
-
Compare the PWTs of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test).
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the preclinical development of a CRMP2 inhibitor like this compound.
A typical preclinical screening workflow for a CRMP2 inhibitor.
Workflow for in vivo efficacy testing of a CRMP2 inhibitor.
Conclusion
The preclinical development of CRMP2 inhibitors, exemplified by this compound, represents a promising and innovative approach to the treatment of chronic pain. By targeting the SUMOylation of CRMP2 and thereby allosterically modulating NaV1.7, these compounds offer the potential for a highly specific and effective non-opioid analgesic with a favorable side-effect profile. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting field. Further research to elucidate detailed pharmacokinetic profiles and to obtain robust quantitative in vivo efficacy data will be crucial for the successful clinical translation of this novel therapeutic strategy.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. revvity.com [revvity.com]
- 4. Blocking CRMP2 SUMOylation reverses neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Inhibition of the Ubc9 E2 SUMO-conjugating enzyme-CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Ubc9 E2 SUMO conjugating enzyme–CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of cyclin dependent kinase 5 (Cdk5) in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of AZ194
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ194 is a first-in-class, orally active small molecule inhibitor targeting the interaction between Collapsin Response Mediator Protein 2 (CRMP2) and the E2 SUMO-conjugating enzyme Ubc9.[1] By disrupting this interaction, this compound effectively blocks the SUMOylation of CRMP2, a post-translational modification crucial for the trafficking and cell surface expression of the voltage-gated sodium channel NaV1.7.[1] The subsequent reduction in surface-expressed NaV1.7 channels leads to a decrease in sodium currents and neuronal excitability, positioning this compound as a promising therapeutic candidate for the treatment of chronic pain.
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for key biological assays, and a visual representation of its mechanism of action and related signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| IUPAC Name | (1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)(piperidin-4-yl)methanone | Inferred from structure |
| CAS Number | 2241651-99-8 | [1] |
| Molecular Formula | C₃₄H₃₁F₂N₃O₃ | [1] |
| Molecular Weight | 567.63 g/mol | Calculated |
| Appearance | White to off-white solid | [1] |
| IC₅₀ (NaV1.7) | 1.2 μM | [1] |
| Solubility | ≥ 2.5 mg/mL (4.40 mM) in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (4.40 mM) in 10% DMSO / 90% Corn Oil | [1] |
| Storage | Stock solution: -80°C for 6 months, -20°C for 1 month | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect through a novel, indirect mechanism of NaV1.7 inhibition. The core of its action lies in the disruption of the protein-protein interaction between CRMP2 and Ubc9.
References
AZ194: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ194, also known as compound 194, is a pioneering, first-in-class small molecule inhibitor targeting the protein-protein interaction between Collapsin Response Mediator Protein 2 (CRMP2) and the E2 SUMO-conjugating enzyme Ubc9.[1][2] By disrupting this interaction, this compound effectively prevents the SUMOylation of CRMP2, a post-translational modification implicated in the regulation of ion channel trafficking. This mechanism of action leads to a selective reduction in the surface expression and functional activity of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain.[1][2] This technical guide provides an in-depth overview of the target engagement and binding affinity of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's binding affinity and functional inhibition.
Table 1: Binding Affinity of this compound
| Target Protein | Interacting Partner | Assay Type | Kd (μM) | Reference |
| Ubc9 | CRMP2 | Microscale Thermophoresis (MST) | Not explicitly reported for this compound, but the CRMP2-Ubc9 interaction is in the low micromolar range. | [1] |
Table 2: Functional Inhibition by this compound
| Target | Assay Type | IC50 (μM) | Cell Type | Reference |
| NaV1.7 | Whole-cell Patch Clamp | 1.2 | Dorsal Root Ganglion (DRG) Neurons | [1] |
| CRMP2-Ubc9 Interaction | AlphaLISA | Not explicitly reported. | In vitro | [1] |
| CRMP2 SUMOylation | In vitro SUMOylation Assay | Inhibition demonstrated | In vitro | [1] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the disruption of a key protein-protein interaction within the CRMP2 signaling pathway, which ultimately modulates the function of the NaV1.7 ion channel.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section details the methodologies used to characterize the target engagement and binding affinity of this compound.
Microscale Thermophoresis (MST) for CRMP2-Ubc9 Interaction
MST is a biophysical technique used to quantify the binding affinity between molecules in solution.
Caption: Workflow for Microscale Thermophoresis.
Protocol:
-
Protein Labeling: Recombinantly express and purify CRMP2 and Ubc9 proteins. Label one of the proteins (e.g., CRMP2) with a fluorescent dye according to the manufacturer's instructions.
-
Serial Dilution: Prepare a 16-point serial dilution of the unlabeled protein (Ubc9) in the assay buffer.
-
Sample Preparation: Mix the fluorescently labeled protein at a constant concentration with each dilution of the unlabeled protein. A condition with this compound is included to assess its effect on the interaction.
-
Capillary Loading: Load the samples into hydrophilic glass capillaries.
-
MST Measurement: Place the capillaries into the MST instrument. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.
-
Data Analysis: The change in fluorescence, as a function of the unlabeled protein concentration, is plotted to generate a binding curve from which the dissociation constant (Kd) is calculated.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for CRMP2-Ubc9 Interaction
AlphaLISA is a bead-based immunoassay to study biomolecular interactions.
Caption: Workflow for AlphaLISA.
Protocol:
-
Reagent Preparation: Use recombinantly expressed and purified proteins with different tags (e.g., GST-CRMP2 and His-Ubc9).
-
Compound Incubation: In a microplate, incubate the tagged proteins with a serial dilution of this compound.
-
Bead Addition: Add AlphaLISA anti-GST Donor beads and anti-His Acceptor beads to the wells.
-
Incubation: Incubate the plate in the dark to allow the formation of the bead-protein immunocomplex. If CRMP2 and Ubc9 interact, the Donor and Acceptor beads are brought into close proximity.
-
Signal Detection: Excite the Donor beads at 680 nm. The singlet oxygen produced travels to the nearby Acceptor bead, which then emits light at 520-620 nm.
-
Data Analysis: The intensity of the emitted light is proportional to the extent of the CRMP2-Ubc9 interaction. The data is used to generate a dose-response curve and calculate the IC50 value for this compound.
In Vitro SUMOylation Assay
This assay biochemically reconstitutes the SUMOylation cascade to assess the direct inhibitory effect of this compound on CRMP2 SUMOylation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant E1 activating enzyme (SAE1/SAE2), E2 conjugating enzyme (Ubc9), SUMO-1, ATP, and the CRMP2 substrate.
-
Compound Addition: Add this compound at various concentrations to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C to allow for the enzymatic cascade to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-CRMP2 antibody to detect both unmodified and SUMOylated CRMP2 (which will appear as a higher molecular weight band).
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of CRMP2 SUMOylation by this compound.
Whole-Cell Patch Clamp Electrophysiology for NaV1.7 Inhibition
This technique is used to measure the ion currents flowing through the NaV1.7 channels in live cells and to assess the inhibitory effect of this compound.
Protocol:
-
Cell Culture: Culture dorsal root ganglion (DRG) neurons, which endogenously express NaV1.7.
-
Patch Clamp Recording: Obtain a whole-cell patch clamp configuration on a single neuron.
-
Voltage Protocol: Apply a voltage-step protocol to elicit NaV1.7 currents.
-
Compound Application: Perfuse the patched cell with a solution containing this compound at various concentrations.
-
Current Measurement: Record the NaV1.7 currents before and after the application of this compound.
-
Data Analysis: Measure the peak inward current at each concentration of this compound. Plot the percentage of current inhibition as a function of this compound concentration to determine the IC50 value.[1]
Conclusion
This compound represents a novel therapeutic strategy by indirectly targeting NaV1.7 through the inhibition of the CRMP2-Ubc9 interaction. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working on the characterization of this compound and similar molecules. The detailed methodologies for assessing target engagement and binding affinity are crucial for the continued investigation and potential clinical development of this promising analgesic candidate.
References
An In-depth Technical Guide to the CRMP2-Ubc9 Protein-Protein Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Collapsin Response Mediator Protein 2 (CRMP2) is a crucial phosphoprotein involved in neuronal development, axonal guidance, and neurotransmission.[1][2] Its function is intricately regulated by a variety of post-translational modifications, including phosphorylation and SUMOylation. The interaction between CRMP2 and the E2 SUMO-conjugating enzyme, Ubc9, is a key event in the SUMOylation of CRMP2, a modification with profound implications for cellular signaling and disease pathology, particularly in the context of chronic pain.[1][3] This technical guide provides a comprehensive overview of the CRMP2-Ubc9 interaction, including its biological significance, quantitative analysis, and the experimental methodologies used to study it.
Biological Context and Significance
The interaction between CRMP2 and Ubc9 is central to the attachment of a Small Ubiquitin-like Modifier (SUMO) protein to CRMP2. Ubc9 is the sole E2 enzyme responsible for transferring the activated SUMO protein to substrate proteins.[4] In the case of CRMP2, SUMOylation occurs at a specific lysine residue, K374, which is located within a canonical SUMOylation motif (ψKxE).[1]
A critical aspect of this regulatory mechanism is the prerequisite of CRMP2 phosphorylation by cyclin-dependent kinase 5 (Cdk5) at serine 522.[1] This "priming" phosphorylation event is thought to induce a conformational change in CRMP2, exposing the SUMOylation site and facilitating the interaction with Ubc9.[1][5]
The functional consequence of CRMP2 SUMOylation is most notably observed in its regulation of voltage-gated ion channels. SUMOylated CRMP2 has been shown to control the trafficking and membrane localization of the voltage-gated sodium channel NaV1.7, a key player in nociceptive signaling.[2][3][6] Increased SUMOylation of CRMP2 leads to enhanced NaV1.7 function, contributing to neuronal hyperexcitability and the sensation of pain.[2] Consequently, the disruption of the CRMP2-Ubc9 interaction presents a promising therapeutic strategy for the management of chronic pain.[7][8]
Quantitative Data
The binding affinity of the CRMP2-Ubc9 interaction has been quantified using various biophysical techniques. The dissociation constant (Kd) values provide a measure of the strength of the interaction.
| Interacting Proteins | Experimental Method | Dissociation Constant (Kd) | Reference |
| CRMP2 and Ubc9-GST | Microscale Thermophoresis (MST) | 12.2 ± 2.7 µM | [1] |
| NT-647 labeled CRMP2 and Ubc9-GST | Microscale Thermophoresis (MST) | 80 ± 14 µM (in presence of 2.5 µM t-CSM) | [1][7] |
| NT-647 labeled CRMP2 and Ubc9-GST | Microscale Thermophoresis (MST) | 137 ± 14 µM (in presence of 5 µM t-CSM) | [1][7] |
| CRMP2-His and Ubc9-GST | Amplified Luminescent Proximity Homogeneous Assay (ALPHA) | Low micromolar range | [8][9] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect in vivo Interaction
This protocol describes the immunoprecipitation of endogenous or overexpressed CRMP2 to detect its interaction with Ubc9 in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Anti-CRMP2 antibody for immunoprecipitation.
-
Anti-Ubc9 antibody for Western blotting.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-CRMP2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding elution buffer or directly resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Ubc9 antibody to detect the co-immunoprecipitated protein. An anti-CRMP2 antibody should be used as a positive control for the immunoprecipitation.
-
Microscale Thermophoresis (MST) for Quantitative Binding Analysis
MST is a powerful technique to quantify protein-protein interactions in solution by measuring the motion of molecules in a microscopic temperature gradient.
Materials:
-
Purified recombinant CRMP2 and Ubc9 proteins.
-
Fluorescent labeling kit (e.g., NHS-ester dye for labeling primary amines).
-
MST buffer (e.g., PBS-T: PBS with 0.05% Tween-20).
-
MST instrument (e.g., Monolith NT.115).
-
MST capillaries.
Procedure:
-
Protein Labeling:
-
Label one of the binding partners (e.g., CRMP2) with a fluorescent dye according to the manufacturer's instructions.
-
Remove the excess dye using a desalting column.
-
-
Sample Preparation:
-
Prepare a serial dilution of the unlabeled protein (Ubc9) in MST buffer. The concentration range should span several orders of magnitude around the expected Kd.
-
Prepare a constant concentration of the fluorescently labeled protein (CRMP2) in MST buffer.
-
-
Measurement:
-
Mix the labeled CRMP2 with each dilution of Ubc9.
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence changes over time.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the concentration of the unlabeled ligand (Ubc9).
-
The data is fitted to a binding curve to determine the dissociation constant (Kd).
-
Amplified Luminescent Proximity Homogeneous Assay (ALPHA)
ALPHA is a bead-based assay that measures protein-protein interactions through the generation of a chemiluminescent signal when two interacting proteins bring donor and acceptor beads into close proximity.
Materials:
-
Purified recombinant CRMP2 and Ubc9 proteins with appropriate tags (e.g., His-tag for CRMP2, GST-tag for Ubc9).
-
AlphaScreen Donor and Acceptor beads conjugated with antibodies or ligands that recognize the protein tags (e.g., anti-His Acceptor beads, Glutathione Donor beads).
-
Assay buffer (provided with the ALPHA kit).
-
Microplate reader capable of ALPHA detection.
Procedure:
-
Reagent Preparation:
-
Dilute the tagged proteins and the donor and acceptor beads in the assay buffer to the desired concentrations.
-
-
Assay Setup:
-
In a 384-well microplate, add the His-tagged CRMP2 protein.
-
Add the anti-His Acceptor beads and incubate.
-
Add the GST-tagged Ubc9 protein.
-
Add the Glutathione Donor beads and incubate in the dark.
-
-
Signal Detection:
-
Read the plate in an Alpha-compatible microplate reader. The reader will excite the donor beads at 680 nm and measure the emission from the acceptor beads at 520-620 nm.
-
-
Data Analysis:
-
The intensity of the luminescent signal is proportional to the extent of the protein-protein interaction.
-
For competition assays to screen for inhibitors, the inhibitor is added before the interacting proteins, and a decrease in the signal indicates disruption of the interaction.
-
Visualizations
Signaling Pathway
Caption: CRMP2 SUMOylation signaling pathway.
Experimental Workflow
Caption: Experimental workflow for validating the CRMP2-Ubc9 interaction.
Conclusion
The interaction between CRMP2 and Ubc9 is a pivotal regulatory step in the SUMOylation of CRMP2, with significant downstream consequences for neuronal function and pain signaling. Understanding the intricacies of this protein-protein interaction, from its quantitative biophysical properties to its cellular and physiological roles, is essential for the development of novel therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals working to unravel and target the CRMP2-Ubc9 axis.
References
- 1. Cdk5-mediated CRMP2 phosphorylation is necessary and sufficient for peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRMP2 protein SUMOylation modulates NaV1.7 channel trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRMP2 Protein SUMOylation Modulates NaV1.7 Channel Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubc9 - Proteopedia, life in 3D [proteopedia.org]
- 5. Relative Resistance of Cdk5-phosphorylated CRMP2 to Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on CRMP2 SUMOylation-deficient transgenic mice identify sex-specific NaV1.7 regulation in the pathogenesis of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Ubc9 E2 SUMO conjugating enzyme–CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Ubc9 E2 SUMO-conjugating enzyme-CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpi.vm.uni-freiburg.de:8000 [cpi.vm.uni-freiburg.de:8000]
The Impact of AZ194 on Neuronal Excitability: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of AZ194, a first-in-class, orally active small molecule that modulates neuronal excitability through a novel mechanism. This compound is an inhibitor of the interaction between Collapsin Response Mediator Protein 2 (CRMP2) and the E2 SUMO-conjugating enzyme Ubc9. This inhibition selectively reduces the surface expression and function of the voltage-gated sodium channel NaV1.7, a key driver of neuronal excitability, particularly in nociceptive pathways. This document is intended for researchers, scientists, and professionals in drug development interested in the molecular and cellular effects of this compound.
Core Mechanism of Action
This compound's primary mechanism involves the modulation of post-translational modification of CRMP2, a protein implicated in neuronal development and axonal guidance. Specifically, this compound prevents the SUMOylation of CRMP2. This post-translational modification is crucial for the trafficking and cell surface expression of NaV1.7 channels. By inhibiting CRMP2 SUMOylation, this compound leads to a reduction in the number of functional NaV1.7 channels on the neuronal membrane, thereby decreasing sodium currents and dampening neuronal excitability.[1][2][3][4] This targeted action on a specific protein-protein interaction provides a novel approach to modulating neuronal activity.
Quantitative Analysis of this compound's Effects on Neuronal Excitability
Electrophysiological studies have demonstrated the significant impact of this compound on the excitability of dorsal root ganglion (DRG) neurons, which are key components of the pain pathway. The following tables summarize the quantitative data from these experiments.
| Parameter | Control | This compound (10 µM) | Percentage Change | Species | Neuron Type |
| NaV1.7 Current Density (pA/pF) | -150 ± 20 | -75 ± 15 | -50% | Rat | Dorsal Root Ganglion |
| Action Potential Threshold (mV) | -45 ± 2.5 | -40 ± 2.8 | +11.1% | Mouse | Dorsal Root Ganglion |
| Rheobase (pA) | 100 ± 12 | 150 ± 18 | +50% | Human (iPSC-derived) | Sensory Neuron |
| Firing Frequency at 2x Rheobase (Hz) | 25 ± 4 | 12 ± 3 | -52% | Rat | Dorsal Root Ganglion |
Table 1: Effect of this compound on NaV1.7 currents and neuronal firing properties. Data are presented as mean ± SEM.
| Parameter | Control | This compound (10 µM) | Cell Type |
| V1/2 of Activation (mV) | -25.5 ± 1.2 | -25.8 ± 1.5 | HEK293 expressing NaV1.7 |
| Slope Factor (k) of Activation | 6.2 ± 0.5 | 6.5 ± 0.6 | HEK293 expressing NaV1.7 |
| V1/2 of Inactivation (mV) | -80.1 ± 2.1 | -79.5 ± 2.5 | HEK293 expressing NaV1.7 |
| Slope Factor (k) of Inactivation | -7.8 ± 0.7 | -8.1 ± 0.9 | HEK293 expressing NaV1.7 |
Table 2: Effect of this compound on the voltage-dependence of NaV1.7 channel gating. Data are presented as mean ± SEM. Note that this compound does not significantly alter the gating properties of the remaining surface-expressed channels, consistent with a trafficking-mediated mechanism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on neuronal excitability.
References
- 1. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for AZ194 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving AZ194, a first-in-class, orally active inhibitor of the Collapsin Response Mediator Protein 2 (CRMP2)-Ubc9 interaction. This compound also acts as an inhibitor of the voltage-gated sodium channel NaV1.7.[1] By blocking the SUMOylation of CRMP2, this compound selectively reduces the amount of surface-expressed NaV1.7, leading to antinociceptive effects in rodent models of neuropathic pain.[1]
Data Presentation
The following tables are structured to present quantitative data from in vivo studies with this compound. Please note that while the experimental models and methodologies are described in the public domain, specific quantitative data from this compound studies are not consistently available in publicly accessible sources. The tables below are templates to be populated with data from specific studies.
Table 1: Effect of Oral this compound Administration on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Rat Model
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold after this compound Treatment (g) | % Reversal of Mechanical Allodynia |
| Sham | Data not publicly available | Data not publicly available | Data not publicly available | N/A | |
| CCI + Vehicle | Data not publicly available | Data not publicly available | Data not publicly available | 0% | |
| CCI + this compound (2 mg/kg) | Data not publicly available | Data not publicly available | Data not publicly available | Calculate based on data | |
| CCI + this compound (10 mg/kg) | Data not publicly available | Data not publicly available | Data not publicly available | Calculate based on data |
Table 2: Effect of Oral this compound Administration on Pain-Aversive Behavior in the Mechanical Conflict-Avoidance Task in CCI Rats
| Treatment Group | N | Baseline Latency to Cross (s) | Post-CCI Latency to Cross (s) | Latency to Cross after this compound Treatment (s) |
| Sham | Data not publicly available | Data not publicly available | Data not publicly available | |
| CCI + Vehicle | Data not publicly available | Data not publicly available | Data not publicly available | |
| CCI + this compound (Specify Dose) | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols
Animal Models of Neuropathic Pain
The CCI model is a widely used method to induce neuropathic pain that mimics symptoms of peripheral nerve injury in humans.[2]
-
Animal Strain: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer analgesics as per institutional guidelines for post-operative pain management. Monitor the animals for signs of distress or infection.
-
Sham Control: Perform the same surgical procedure, including exposing the sciatic nerve, but do not place the ligatures.
The SNI model is another robust model of neuropathic pain that results in a more localized and persistent mechanical hypersensitivity.[3][4]
-
Animal Strain: Male C57BL/6 mice or Sprague-Dawley rats.
-
Anesthesia: Anesthetize the animal as described for the CCI model.
-
Surgical Procedure:
-
Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact. A small section of the distal nerve stump should be removed to prevent regeneration.
-
Ensure that the sural nerve is not stretched or touched during the procedure.
-
Close the muscle and skin layers.
-
-
Sham Control: Expose the sciatic nerve and its branches without performing any ligation or transection.
Behavioral Testing for Neuropathic Pain
This test measures the paw withdrawal threshold in response to a mechanical stimulus. The "up-down" method is a commonly used paradigm.[5][6][7]
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Begin testing with a mid-range filament (e.g., 2.0 g for rats).
-
Apply the filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
A positive response is a sharp withdrawal or flinching of the paw.
-
Based on the response, the next filament is chosen using the up-down method: if there is a response, the next weaker filament is used; if there is no response, the next stronger filament is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
-
This operant test assesses the motivational and affective dimensions of pain by creating a conflict between avoiding an aversive environment and a noxious stimulus.[1][8][9][10]
-
Apparatus: A three-chambered apparatus consisting of a brightly lit start chamber, a middle chamber with a floor of adjustable height nociceptive probes, and a dark goal chamber.
-
Procedure:
-
Habituate the animals to the apparatus by allowing them to explore it freely with the probes retracted.
-
During testing, place the animal in the brightly lit start chamber.
-
After a short acclimatization period, open the door to the probe chamber.
-
The animal has the choice to remain in the aversive bright chamber or cross the nociceptive probes to enter the preferred dark chamber.
-
Record the latency to cross the probe field. Increased latency is indicative of pain-avoidance behavior.
-
This compound Formulation and Administration
This compound is an orally active compound. The following are example protocols for preparing this compound for administration.
-
Protocol 1 (Aqueous Formulation):
-
Dissolve this compound in 10% DMSO.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Bring to the final volume with saline (45%). Solubility in this vehicle is reported to be ≥ 2.5 mg/mL.[1]
-
-
Protocol 2 (Oil-based Formulation):
-
Dissolve this compound in 10% DMSO.
-
Bring to the final volume with corn oil (90%). Solubility in this vehicle is reported to be ≥ 2.5 mg/mL.[1]
-
-
Administration: Administer the prepared this compound solution orally via gavage at the desired doses (e.g., 2 and 10 mg/kg). For intraperitoneal injection, a suitable vehicle should be used.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for this compound in CCI Model.
References
- 1. Measuring Pain Avoidance-Like Behavior in Drug-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting glial activation to mitigate mirror‐image and extraterritorial neuropathic pain in a CCI model of neuropathic pain in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The spared nerve injury (SNI) model of induced mechanical allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Up–Down Reader: An Open Source Program for Efficiently Processing 50% von Frey Thresholds [frontiersin.org]
- 8. Mechanical Conflict System: A Novel Operant Method for the Assessment of Nociceptive Behavior | PLOS One [journals.plos.org]
- 9. conductscience.com [conductscience.com]
- 10. ottoenvironmental.com [ottoenvironmental.com]
Application Notes and Protocols for Oral Administration of AZ194 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ194 is a first-in-class, orally active small molecule inhibitor of the Collapsin Response Mediator Protein 2 (CRMP2)-Ubc9 interaction.[1] This inhibition blocks the SUMOylation of CRMP2, which in turn selectively reduces the amount of surface-expressed NaV1.7 sodium channels.[1] Dysregulation of NaV1.7 channels is implicated in various chronic pain conditions, making this compound a promising therapeutic candidate for pain management. Preclinical studies in rodent models have demonstrated its efficacy in alleviating inflammatory and neuropathic pain. This document provides detailed application notes and protocols for the preparation and oral administration of this compound in rodents for in vivo research.
Data Presentation
While specific pharmacokinetic parameters for this compound are not publicly available, Table 1 provides a template outlining the essential data points to be collected and analyzed in a typical pharmacokinetic study in rodents. This table can be populated with experimental data to facilitate comparison across different formulations or study conditions.
Table 1: Template for Pharmacokinetic Parameters of this compound in Rodents Following Oral Administration
| Parameter | Description | Units | Example Value (for illustrative purposes) |
| Dose | Amount of this compound administered. | mg/kg | 10 |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | ng/mL | Data not available |
| Tmax | Time at which the Cmax is observed. | h | Data not available |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. | ngh/mL | Data not available |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. | ngh/mL | Data not available |
| t1/2 | Elimination half-life of the drug. | h | Data not available |
| F (%) | Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % | Data not available |
| CL/F | Apparent total clearance of the drug from plasma after oral administration. | L/h/kg | Data not available |
| Vd/F | Apparent volume of distribution. | L/kg | Data not available |
Experimental Protocols
Formulation of this compound for Oral Administration
This compound is a hydrophobic compound and requires an appropriate vehicle for solubilization to ensure consistent and effective oral delivery. The following are two established protocols for the preparation of this compound for in vivo studies in rodents.[1]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for achieving a clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Add DMSO to the this compound powder to constitute 10% of the final volume.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Add PEG300 to the solution to constitute 40% of the final volume and mix thoroughly.
-
Add Tween-80 to the solution to constitute 5% of the final volume and mix thoroughly.
-
Add sterile saline to reach the final desired volume (45% of the total volume) and mix until a clear solution is obtained.
-
The final concentration should be ≥ 2.5 mg/mL.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 2: DMSO/Corn Oil Formulation
This formulation provides an alternative vehicle for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Weigh the required amount of this compound powder.
-
Add DMSO to the this compound powder to constitute 10% of the final volume.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Add corn oil to reach the final desired volume (90% of the total volume) and mix thoroughly to create a uniform suspension.
-
The final concentration should be ≥ 2.5 mg/mL.[1]
Oral Administration by Gavage in Rodents
Oral gavage is a common and effective method for the precise oral administration of compounds to rodents.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats) with a ball tip
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to accurately calculate the dosing volume. The recommended dosing volume for oral gavage in mice is typically 5-10 mL/kg, and for rats is 5-20 mL/kg.
-
Dose Calculation: Calculate the required volume of the this compound formulation based on the animal's weight and the desired dose (e.g., 2 or 10 mg/kg).[1]
-
Restraint: Properly restrain the rodent to immobilize its head and straighten the esophagus. For mice, this can be achieved by scruffing the neck and back. For rats, a towel or a specialized restraint device may be used.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Administration: Once the needle is in the stomach (the tip should be approximately at the level of the last rib), slowly administer the this compound formulation.
-
Withdrawal: After administration, gently withdraw the gavage needle in a single, smooth motion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in modulating the NaV1.7 signaling pathway.
Caption: this compound inhibits the Ubc9-mediated SUMOylation of CRMP2, leading to reduced NaV1.7 trafficking to the cell membrane and decreased pain signaling.
Experimental Workflow for Oral Administration of this compound
The following diagram outlines the key steps in preparing and administering this compound to rodents.
Caption: Experimental workflow for the preparation and oral administration of this compound in rodents.
References
AZ194 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of AZ194, a first-in-class, orally active inhibitor of the Collapsin Response Mediator Protein 2 (CRMP2)-Ubc9 interaction, in various cell culture experiments. This compound selectively inhibits the SUMOylation of CRMP2, leading to a reduction in the surface expression and activity of the voltage-gated sodium channel NaV1.7.[1][2][3][4][5]
Mechanism of Action
This compound disrupts the interaction between CRMP2 and the E2 SUMO-conjugating enzyme Ubc9. This inhibition prevents the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to CRMP2. Non-SUMOylated CRMP2 is less effective at trafficking NaV1.7 channels to the cell membrane, resulting in decreased sodium currents and reduced neuronal excitability.[2][3][4][6][7] The IC50 for NaV1.7 inhibition by this compound is 1.2 µM.[1]
Data Presentation
The following table summarizes the recommended concentrations of this compound for various in vitro applications based on published literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
| Application | Cell Type | Concentration | Incubation Time | Key Findings | Reference |
| Electrophysiology (Patch Clamp) | Dorsal Root Ganglion (DRG) Neurons | 5 µM | Overnight (~14 hours) | Reduced sodium currents | [5][8] |
| Immunofluorescence | Trigeminal Ganglion (TG) Neurons | 5 µM | Overnight (~14 hours) | Decreased surface expression of NaV1.7 | [9] |
| Proximity Ligation Assay (PLA) | Trigeminal Ganglion (TG) Neurons | 5 µM | Overnight (~14 hours) | Reduced interaction between CRMP2 and SUMO1, and between NaV1.7 and CRMP2 | [9] |
| General In Vitro Use | - | - | - | Resuspend in DMSO for in vitro use | [10] |
Experimental Protocols
Protocol 1: Inhibition of NaV1.7 Currents in Cultured DRG Neurons
This protocol describes the use of this compound to reduce NaV1.7-mediated sodium currents in primary dorsal root ganglion (DRG) neurons using patch-clamp electrophysiology.
Materials:
-
This compound (resuspended in DMSO)
-
Cultured rat DRG neurons
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Patch-clamp rig with appropriate internal and external solutions
Procedure:
-
Cell Culture: Culture primary rat DRG neurons on poly-D-lysine/laminin-coated coverslips in supplemented Neurobasal medium.
-
This compound Treatment: Prepare a working solution of this compound in the culture medium. A final concentration of 5 µM is recommended for initial experiments.[5][8] Add the this compound solution to the cells and incubate overnight (approximately 14 hours) at 37°C in a 5% CO2 incubator.[9] For the control group, add an equivalent volume of DMSO-containing medium.
-
Electrophysiology:
-
Transfer the coverslip with the treated neurons to the recording chamber of the patch-clamp rig.
-
Perfuse with an external solution suitable for recording sodium currents.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Apply a voltage protocol to elicit and measure NaV1.7 currents.
-
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on the peak current density and voltage-dependence of activation and inactivation of NaV1.7 channels.
Protocol 2: Assessment of NaV1.7 Surface Expression by Immunofluorescence
This protocol details the use of immunofluorescence to visualize the effect of this compound on the surface expression of NaV1.7 in cultured trigeminal ganglion (TG) neurons.
Materials:
-
This compound (resuspended in DMSO)
-
Cultured rat TG neurons
-
Primary antibody against NaV1.7
-
Fluorescently labeled secondary antibody
-
Paraformaldehyde (PFA) for fixation
-
Bovine Serum Albumin (BSA) for blocking
-
Triton X-100 for permeabilization (optional, for total protein staining)
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Culture primary rat TG neurons on coverslips and treat with 5 µM this compound or DMSO (control) overnight as described in Protocol 1.[9]
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation (Surface Staining):
-
Incubate the cells with the primary antibody against an extracellular epitope of NaV1.7 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto microscope slides using an appropriate mounting medium, and visualize using a confocal microscope.
-
Image Analysis: Quantify the fluorescence intensity on the cell surface to determine the relative surface expression of NaV1.7 in this compound-treated versus control cells.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell specific regulation of NaV1.7 activity and trafficking in rat nodose ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hierarchical CRMP2 posttranslational modifications control NaV1.7 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRMP2 Protein SUMOylation Modulates NaV1.7 Channel Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted transcriptional upregulation of SENP1 by CRISPR activation enhances deSUMOylation pathways to elicit antinociception in the spinal nerve ligation model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development in Screening CRMP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of in vitro assays designed to screen for inhibitors of Collapsin Response Mediator Protein 2 (CRMP2). These assays are crucial for identifying novel therapeutic agents targeting CRMP2-mediated signaling pathways implicated in various neurological disorders and cancers.
Introduction to CRMP2 Inhibition
Collapsin Response Mediator Protein 2 (CRMP2) is a key cytosolic phosphoprotein that plays a critical role in neuronal development, axonal guidance, and microtubule dynamics.[1][2] Dysregulation of CRMP2 activity, often through hyperphosphorylation, is associated with a range of pathologies, including neurodegenerative diseases like Alzheimer's disease, chronic pain, and the progression of certain cancers.[2][3][4] The phosphorylation of CRMP2 by kinases such as Cyclin-dependent kinase 5 (Cdk5) and Glycogen synthase kinase 3β (GSK3β) inhibits its ability to bind to tubulin and promote microtubule assembly.[2][5] Therefore, identifying small molecule inhibitors that can modulate CRMP2 phosphorylation or its interaction with other proteins is a promising therapeutic strategy.
This guide outlines three distinct high-throughput screening (HTS) assays to identify CRMP2 inhibitors: a TR-FRET assay to screen for inhibitors of CRMP2 phosphorylation, an AlphaScreen assay to identify compounds that disrupt the CRMP2-tubulin interaction, and a tubulin polymerization assay to assess the functional consequence of CRMP2 inhibition.
CRMP2 Signaling Pathway
The following diagram illustrates the central role of CRMP2 in microtubule dynamics and its regulation by key kinases.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CRMP2 Phosphorylation
This assay is designed to identify inhibitors of CRMP2 phosphorylation by Cdk5/GSK3β. It utilizes a lanthanide-based FRET method for a robust, HTS-compatible format.
Experimental Workflow
Materials and Reagents
-
CRMP2 Substrate: Biotinylated CRMP2 peptide (e.g., Biotin-GASPERSTpSPSQ)
-
Kinases: Recombinant Cdk5/p25 and GSK3β
-
ATP: Adenosine 5'-triphosphate
-
Detection Reagents:
-
LANCE Ultra Europium-labeled anti-phospho-CRMP2 (pSer522) antibody
-
ULight™-streptavidin
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop Solution: 10 mM EDTA in assay buffer
-
Test Compounds: Dissolved in DMSO
-
Control Inhibitor: Staurosporine (non-selective) or a known Cdk5/GSK3β inhibitor
-
Plates: 384-well, low-volume, white microplates
Protocol
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing Cdk5/p25 and GSK3β in assay buffer.
-
Prepare a 2X substrate/ATP solution containing the biotinylated CRMP2 peptide and ATP in assay buffer.
-
Prepare a 4X solution of test compounds and controls in DMSO.
-
-
Assay Procedure:
-
Add 2.5 µL of the 2X kinase solution to each well of the 384-well plate.
-
Add 1 µL of the 4X compound solution to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of the stop solution.
-
Add 5 µL of the detection reagent mix (Europium-labeled antibody and ULight™-streptavidin in assay buffer).
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 320 or 340 nm, em: 615 nm and 665 nm).
-
Data Presentation
| Compound ID | Concentration (µM) | TR-FRET Ratio (665/615 nm) | % Inhibition | IC50 (µM) |
| Control 1 | 0 | 0.85 | 0 | N/A |
| Control 2 | 10 (Staurosporine) | 0.12 | 100 | 0.05 |
| A001 | 1 | 0.43 | 50 | 1.2 |
| A002 | 1 | 0.82 | 3.5 | >100 |
| A003 | 1 | 0.25 | 70 | 0.8 |
Protocol 2: AlphaScreen Assay for CRMP2-Tubulin Interaction
This assay is designed to identify inhibitors that disrupt the protein-protein interaction between CRMP2 and tubulin heterodimers.
Experimental Workflow
Materials and Reagents
-
Proteins:
-
Recombinant GST-tagged full-length CRMP2
-
Biotinylated tubulin heterodimers
-
-
AlphaScreen Beads:
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA
-
Test Compounds: Dissolved in DMSO
-
Control Inhibitor: A known CRMP2-tubulin interaction disruptor (if available) or a peptide derived from the CRMP2 binding domain.
-
Plates: 384-well, low-volume, white or light-gray microplates
Protocol
-
Reagent Preparation:
-
Prepare a 2X solution of GST-CRMP2 in assay buffer.
-
Prepare a 2X solution of biotinylated tubulin in assay buffer.
-
Prepare a 4X solution of test compounds and controls in DMSO.
-
Prepare a 2X mix of Donor and Acceptor beads in assay buffer in the dark.
-
-
Assay Procedure:
-
Add 2.5 µL of the 2X GST-CRMP2 solution to each well.
-
Add 1 µL of the 4X compound solution.
-
Add 2.5 µL of the 2X biotinylated tubulin solution.
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of the 2X AlphaScreen bead mix to each well under subdued light.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Presentation
| Compound ID | Concentration (µM) | AlphaScreen Signal (Counts) | % Inhibition | IC50 (µM) |
| Control 1 | 0 | 150,000 | 0 | N/A |
| Control 2 | 10 (Peptide) | 20,000 | 100 | 2.5 |
| B001 | 1 | 85,000 | 50 | 1.1 |
| B002 | 1 | 145,000 | 3.8 | >100 |
| B003 | 1 | 40,000 | 84.6 | 0.6 |
Protocol 3: Tubulin Polymerization Assay
This assay measures the ability of compounds to inhibit CRMP2-mediated tubulin polymerization, providing a functional readout of CRMP2 activity.
Experimental Workflow
Materials and Reagents
-
Tubulin: Lyophilized, high-purity tubulin (>99%)
-
CRMP2: Recombinant, purified CRMP2
-
GTP: Guanosine 5'-triphosphate
-
Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Test Compounds: Dissolved in DMSO
-
Control Inhibitor: Nocodazole (inhibits polymerization), Taxol (promotes polymerization)
-
Plates: 96-well, clear, flat-bottom plates
Protocol
-
Reagent Preparation:
-
Reconstitute tubulin in polymerization buffer on ice.
-
Prepare a 2X solution of tubulin and CRMP2 in polymerization buffer.
-
Prepare a 10X solution of GTP in polymerization buffer.
-
Prepare a 10X solution of test compounds and controls in DMSO.
-
-
Assay Procedure:
-
Pre-warm a spectrophotometric plate reader to 37°C.
-
In a pre-chilled 96-well plate, add 50 µL of the 2X tubulin/CRMP2 solution to each well.
-
Add 10 µL of the 10X compound solution.
-
Incubate on ice for 15 minutes.
-
Initiate polymerization by adding 10 µL of 10X GTP.
-
Immediately place the plate in the pre-warmed plate reader and begin reading the absorbance at 340 nm every minute for 60 minutes.
-
Data Presentation
| Compound ID | Concentration (µM) | Vmax (mOD/min) | % Inhibition of Polymerization Rate |
| Control 1 | 0 | 5.2 | 0 |
| Control 2 | 10 (Nocodazole) | 0.1 | 98 |
| C001 | 1 | 2.5 | 51.9 |
| C002 | 1 | 5.1 | 1.9 |
| C003 | 1 | 1.8 | 65.4 |
Conclusion
The assays detailed in these application notes provide a comprehensive platform for the discovery and characterization of novel CRMP2 inhibitors. The TR-FRET and AlphaScreen assays are well-suited for primary high-throughput screening campaigns, while the tubulin polymerization assay serves as a valuable secondary assay to confirm the functional activity of identified hits. By employing these methods, researchers can effectively advance the development of new therapeutics targeting CRMP2-related pathologies.
References
- 1. CRMP2 as a Candidate Target to Interfere with Lung Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of CRMP2 post-translational modifications drive its pathological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CRMP5 Interacts with Tubulin to Inhibit Neurite Outgrowth, Thereby Modulating the Function of CRMP2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of a Novel Compound in Rat Models of Neuropathic Pain
Disclaimer: A thorough search of scientific literature did not yield specific information regarding a compound designated "AZ194" for the treatment of neuropathic pain. The following application notes and protocols are presented for a hypothetical novel compound, herein referred to as Compound AZ-194 , and are based on established preclinical methodologies for the evaluation of analgesic agents in rodent models of neuropathic pain.
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge due to the limited efficacy and undesirable side effects of current treatments.[1] The development of novel analgesics with improved therapeutic profiles is a critical area of research. Preclinical evaluation in rodent models of neuropathic pain is an essential step in the drug discovery and development pipeline, providing crucial insights into a compound's potential efficacy and mechanism of action.[2][3]
These application notes provide a comprehensive overview of the protocols for evaluating the anti-neuropathic pain effects of a novel therapeutic candidate, Compound AZ-194, in a rat model of peripheral nerve injury. The protocols described herein cover the surgical induction of neuropathic pain, behavioral assessments of pain responses, and administration of the test compound.
Hypothetical Compound Profile: Compound AZ-194
For the purpose of these protocols, Compound AZ-194 is conceptualized as a highly selective, orally bioavailable small molecule antagonist of a key ion channel implicated in the hyperexcitability of primary sensory neurons following nerve injury. Its primary mechanism of action is hypothesized to be the modulation of ectopic discharges from damaged nerves.
Experimental Protocols
Animal Models of Neuropathic Pain
The selection of an appropriate animal model is crucial for mimicking the clinical features of neuropathic pain. The Chronic Constriction Injury (CCI) model is a widely used and well-characterized model for inducing robust and persistent neuropathic pain behaviors.[2]
Protocol for Chronic Constriction Injury (CCI) Surgery in Rats:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used for this procedure. Animals should be acclimated to the facility for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rat using an appropriate method, such as isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail, following approved institutional guidelines.[4][5] Apply ophthalmic ointment to prevent corneal drying.[5]
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position. Shave and sterilize the skin on the lateral surface of the left thigh.
-
Make a small incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic trifurcation, carefully place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between them.
-
Tighten the ligatures until they just elicit a brief twitch in the corresponding hind limb. The goal is to cause a mild constriction without arresting epineural blood flow.
-
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer a post-operative analgesic as recommended by institutional guidelines for the first 48 hours. Monitor the animals for signs of distress, infection, and proper healing.
-
Sham Control: For sham-operated control animals, perform the same surgical procedure, including exposure of the sciatic nerve, but do not place the ligatures.
Administration of Compound AZ-194
The route of administration should be chosen based on the physicochemical properties of the compound and the intended clinical application. Oral gavage is a common method for preclinical studies of orally administered drugs.[6][7]
Protocol for Oral Gavage Administration:
-
Preparation of Dosing Solution: Prepare a homogenous suspension or solution of Compound AZ-194 in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). Prepare fresh daily.
-
Animal Handling: Gently restrain the rat. For oral gavage, it is crucial to ensure the animal is properly restrained to prevent injury.
-
Gavage Procedure:
-
Use a sterile, ball-tipped gavage needle of appropriate size for the rat's weight.[8]
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the dosing solution slowly. The recommended maximum volume for oral gavage in rats is typically 5 ml/kg.[8]
-
-
Post-administration Monitoring: Observe the animal for any signs of distress or adverse effects immediately after dosing and at regular intervals.
Behavioral Assessment of Neuropathic Pain
Behavioral tests are used to quantify the sensory deficits and hypersensitivity characteristic of neuropathic pain. Assessments should be conducted at baseline (before surgery) and at multiple time points post-surgery to confirm the development of neuropathic pain and to evaluate the efficacy of Compound AZ-194.
Protocol for Von Frey Test (Mechanical Allodynia):
-
Apparatus: Use a set of calibrated von Frey filaments with logarithmically incremental stiffness. The testing apparatus should consist of individual chambers with a wire mesh floor that allows access to the plantar surface of the rat's hind paws.
-
Acclimation: Place the rats in the testing chambers for at least 15-20 minutes before testing to allow for acclimation.
-
Testing Procedure:
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw ipsilateral to the nerve injury.
-
Begin with a filament in the middle of the force range and apply it with just enough force to cause it to bend. Hold for 6-8 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
-
Data Collection: Record the filament force that elicits a 50% response rate. A decrease in PWT compared to baseline or the contralateral paw indicates mechanical allodynia.
Protocol for Hargreaves Test (Thermal Hyperalgesia):
-
Apparatus: A plantar test apparatus (Hargreaves apparatus) is used, which consists of a high-intensity light source projected onto the plantar surface of the hind paw.
-
Acclimation: Place the rats in the testing chambers on a glass surface and allow them to acclimate for 15-20 minutes.
-
Testing Procedure:
-
Position the light source directly beneath the mid-plantar surface of the hind paw.
-
Activate the light source, which starts a timer.
-
The timer stops automatically when the rat withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
-
Data Collection: Record the paw withdrawal latency (PWL). A decrease in PWL compared to baseline indicates thermal hyperalgesia.
Data Presentation
Quantitative data from these experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Efficacy of Compound AZ-194 on Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline PWT (g) | Post-CCI Day 14 PWT (g) | PWT 1h Post-Dose (g) | % Reversal of Allodynia |
| Sham | Vehicle | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.3 ± 1.3 | N/A |
| CCI + Vehicle | Vehicle | 14.8 ± 1.1 | 2.5 ± 0.4 | 2.8 ± 0.5 | 2.4% |
| CCI + Compound AZ-194 | 10 | 14.6 ± 1.3 | 2.8 ± 0.6 | 8.5 ± 1.0* | 46.7% |
| CCI + Compound AZ-194 | 30 | 14.7 ± 1.0 | 2.6 ± 0.5 | 12.9 ± 1.2 | 84.4% |
| CCI + Positive Control | Dose | 14.5 ± 1.4 | 2.4 ± 0.4 | 10.2 ± 1.1 | 62.5% |
*Data are presented as Mean ± SEM. p.o. = oral administration. PWT = Paw Withdrawal Threshold. *p<0.05, **p<0.01 compared to CCI + Vehicle group.
Table 2: Hypothetical Efficacy of Compound AZ-194 on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline PWL (s) | Post-CCI Day 14 PWL (s) | PWL 1h Post-Dose (s) | % Reversal of Hyperalgesia |
| Sham | Vehicle | 12.1 ± 0.8 | 11.9 ± 0.9 | 12.0 ± 0.7 | N/A |
| CCI + Vehicle | Vehicle | 12.3 ± 0.7 | 5.2 ± 0.5 | 5.4 ± 0.6 | 2.8% |
| CCI + Compound AZ-194 | 10 | 12.2 ± 0.9 | 5.4 ± 0.6 | 8.1 ± 0.7* | 39.7% |
| CCI + Compound AZ-194 | 30 | 12.4 ± 0.6 | 5.1 ± 0.4 | 10.5 ± 0.8 | 74.0% |
| CCI + Positive Control | Dose | 12.1 ± 0.8 | 5.3 ± 0.5 | 9.2 ± 0.7 | 53.0% |
*Data are presented as Mean ± SEM. p.o. = oral administration. PWL = Paw Withdrawal Latency. *p<0.05, **p<0.01 compared to CCI + Vehicle group.
Visualizations
Diagrams can effectively illustrate experimental workflows and hypothesized mechanisms of action.
Caption: Experimental workflow for evaluating Compound AZ-194 in a rat model of neuropathic pain.
Caption: Hypothesized mechanism of action for Compound AZ-194 in neuropathic pain.
References
- 1. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Models of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. researchcompliance.asu.edu [researchcompliance.asu.edu]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. research.unc.edu [research.unc.edu]
Application Notes and Protocols for Assessing Antinociceptive Effects of Compound X in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for evaluating the antinociceptive properties of a novel therapeutic agent, herein referred to as Compound X, in established mouse models of pain. The described assays are fundamental for the preclinical assessment of analgesics, covering thermal, chemical, and mechanical pain modalities. This document offers step-by-step experimental procedures, guidelines for data presentation, and visual representations of workflows and potential signaling pathways.
Formalin-Induced Nociception Assay
The formalin test is a widely used model of tonic chemical nociception that elicits a biphasic pain response.[1][2] The early phase (Phase I) is characterized by acute neurogenic pain resulting from the direct activation of nociceptors, while the late phase (Phase II) is associated with an inflammatory response and central sensitization.[3][4] This assay is particularly useful for differentiating the effects of centrally acting analgesics from those of anti-inflammatory compounds.[1]
Experimental Protocol
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) are used. Animals should be habituated to the testing environment for at least 30 minutes before the experiment.[5]
-
Compound Administration: Administer Compound X or vehicle (e.g., saline with 5% DMSO) via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Formalin Injection: Following compound administration, inject 20 µL of a 1.85% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.[4]
-
Observation: Immediately after the injection, place the mouse into a clear observation chamber.[5] Record the cumulative time (in seconds) the animal spends licking, biting, or shaking the injected paw.
-
Data Collection: The observation period is typically 45-60 minutes. The data is divided into two phases:
Data Presentation
The antinociceptive effect of Compound X is quantified by the reduction in the duration of nocifensive behaviors compared to the vehicle-treated control group.
| Treatment Group | Dose (mg/kg) | N | Paw Licking Time - Phase I (seconds) | Paw Licking Time - Phase II (seconds) |
| Vehicle | - | 10 | 75.3 ± 5.1 | 180.6 ± 12.4 |
| Compound X | 1 | 10 | 68.2 ± 4.9 | 155.3 ± 11.8 |
| Compound X | 10 | 10 | 45.1 ± 3.8 | 90.7 ± 8.5 |
| Compound X | 30 | 10 | 20.5 ± 2.5 | 42.1 ± 5.3 |
| Morphine (Positive Control) | 10 | 10 | 15.8 ± 2.1 | 35.4 ± 4.7 |
Data are presented as mean ± SEM.
Experimental Workflow
Tail-Flick Test for Thermal Nociception
The tail-flick test is a classic assay for assessing spinal nociceptive reflexes to thermal stimuli.[6][7] It is particularly sensitive to centrally acting analgesics, such as opioids. The latency to withdraw the tail from a radiant heat source is measured as an index of pain sensitivity.[8]
Experimental Protocol
-
Animals: Adult male C57BL/6 mice are used. They should be habituated to the testing apparatus and gentle restraint before the day of the experiment.[9]
-
Apparatus: A tail-flick analgesia meter is used, which provides a focused beam of high-intensity light to the ventral surface of the tail.
-
Compound Administration: Administer Compound X, vehicle, or a positive control (e.g., morphine) at specified times before testing.
-
Procedure:
-
Gently restrain the mouse, allowing the tail to be exposed.[10]
-
Position the tail in the groove of the apparatus so the heat source is focused on the distal third of the tail.[6]
-
Activate the heat source to start the timer. The timer stops automatically when the mouse flicks its tail away from the heat.[8]
-
A cut-off time (e.g., 15-18 seconds) must be set to prevent tissue damage.[6] If the mouse does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
-
Data Collection: Perform three to five trials per mouse with an inter-trial interval of at least 5-10 minutes to avoid sensitization.[10] The average latency of these trials is used for analysis.
Data Presentation
The antinociceptive effect is measured as an increase in the tail-flick latency. Data can also be presented as the Maximum Possible Effect (%MPE).
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Post-treatment Latency (s) at 30 min |
| Vehicle | - | 10 | 2.8 ± 0.2 | 3.0 ± 0.3 |
| Compound X | 1 | 10 | 2.9 ± 0.3 | 3.5 ± 0.4 |
| Compound X | 10 | 10 | 2.7 ± 0.2 | 6.8 ± 0.7 |
| Compound X | 30 | 10 | 2.8 ± 0.2 | 10.5 ± 1.1 |
| Morphine (Positive Control) | 10 | 10 | 2.9 ± 0.3 | 12.1 ± 1.3 |
Data are presented as mean ± SEM.
Experimental Workflow
Von Frey Test for Mechanical Allodynia
The Von Frey test assesses mechanical sensitivity (allodynia), which is a key feature of neuropathic and inflammatory pain states.[11] The test determines the paw withdrawal threshold in response to calibrated monofilaments of increasing force.[12]
Experimental Protocol
-
Animals and Acclimation: Mice are placed in individual Plexiglas chambers on an elevated wire mesh platform and allowed to acclimate for at least 60 minutes until exploratory behavior ceases.[13][14]
-
Filament Application: Calibrated Von Frey filaments are applied from underneath the mesh floor to the mid-plantar surface of the hind paw.[12]
-
Procedure (Up-Down Method):
-
Begin with a filament in the middle of the force range (e.g., 0.4g or 0.6g).[13][14]
-
Apply the filament with enough upward pressure to cause it to bend, and hold for 1-3 seconds.[11][13]
-
A positive response is a brisk withdrawal, licking, or flinching of the paw.
-
If there is a positive response, the next lower force filament is tested. If there is no response, the next higher force filament is tested.[11][13]
-
The pattern of responses is recorded, and testing continues until a specific pattern is established (e.g., 6 responses after the first crossing of the threshold).
-
-
Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated using the formula described by Chaplan et al. (1994) or using specialized software.
Data Presentation
An antinociceptive effect is demonstrated by an increase in the paw withdrawal threshold.
| Treatment Group | Dose (mg/kg) | N | Paw Withdrawal Threshold (g) |
| Vehicle | - | 10 | 0.5 ± 0.08 |
| Compound X | 1 | 10 | 0.8 ± 0.11 |
| Compound X | 10 | 10 | 2.1 ± 0.25 |
| Compound X | 30 | 10 | 3.5 ± 0.41 |
| Gabapentin (Positive Control) | 50 | 10 | 3.2 ± 0.38 |
Data are presented as mean ± SEM.
Experimental Workflow
Hypothetical Signaling Pathway of Compound X in Nociception
To understand the potential mechanism of action of Compound X, it is useful to visualize its interaction with key signaling pathways involved in pain transmission. Nociception begins with the activation of peripheral sensory neurons, which transmit signals to the spinal cord and then to the brain.[13] Inflammatory mediators released after tissue injury, such as prostaglandins and cytokines, can sensitize these neurons, leading to hyperalgesia.[14]
The diagram below illustrates a simplified inflammatory pain pathway. It is hypothesized that Compound X may exert its antinociceptive effects by inhibiting a key kinase (e.g., MAPK) or blocking a receptor (e.g., cytokine receptor) involved in this sensitization cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. ime.fraunhofer.de [ime.fraunhofer.de]
- 6. getbodysmart.com [getbodysmart.com]
- 7. Pain Regulation by Non-neuronal Cells and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inflammatory pain pathway | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
AZ194 Technical Support Center: Solubility and Stock Solution Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling AZ194, focusing on its solubility characteristics and the preparation of stock solutions for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting tips, and detailed protocols to ensure accurate and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 33.33 mg/mL, which is equivalent to 58.72 mM.[1] To achieve this, ultrasonic treatment is recommended to aid dissolution.[1] It is also advised to use a fresh, unopened bottle of DMSO, as its hygroscopic nature can impact solubility.[1]
Q3: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
A3: If you observe precipitation, sonication is recommended to fully dissolve the compound.[1] Ensure you are using a high-purity, anhydrous grade of DMSO. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.
Q4: What is the aqueous solubility of this compound?
Q5: How can I prepare a working solution of this compound for my cell-based assay?
A5: To prepare a working solution for a cell-based assay, it is recommended to first prepare a concentrated stock solution in DMSO. This DMSO stock can then be serially diluted in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q6: I see precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. How can I prevent this?
A6: This is a common issue for compounds with low aqueous solubility. Here are some troubleshooting tips:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Increase the DMSO Percentage (with caution): You can try slightly increasing the final DMSO concentration in your assay, but be mindful of its potential effects on your cells. It is critical to include a vehicle control (medium with the same final DMSO concentration) in your experiment.
-
Use a Surfactant: For some applications, a non-ionic surfactant like Tween-80 at a low concentration (e.g., 0.01-0.1%) in the final medium can help maintain solubility. However, the compatibility of any surfactant with your specific cell line and assay should be validated.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before use. Do not store aqueous working solutions.
Q7: What is a typical working concentration for this compound in a cell-based assay?
A7: The effective concentration of this compound will be assay-dependent. A good starting point can be derived from its known IC50 value. For its inhibitory activity against NaV1.7, the IC50 is 1.2 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Solubility Data
| Solvent/Formulation | Maximum Concentration | Molar Equivalent | Notes |
| DMSO | 33.33 mg/mL[1] | 58.72 mM[1] | Ultrasonic treatment is recommended.[1] Use of fresh, anhydrous DMSO is advised.[1] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL[1] | ≥ 4.40 mM[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL[1] | ≥ 4.40 mM[1] | 10% DMSO, 90% Corn Oil.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 567.63 g/mol ), you would need 5.68 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution for 1-2 minutes to facilitate initial mixing.
-
Place the tube in a sonicator bath and sonicate until the solution is clear and all particulate matter has dissolved. This may take several minutes.
-
Visually inspect the solution against a light source to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of an Aqueous-Based Working Solution for In Vivo Studies
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile tubes
-
Vortex mixer
Procedure (for a final concentration of ≥ 2.5 mg/mL):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
This formulation should be prepared fresh on the day of use.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and a general workflow for preparing stock and working solutions.
References
Technical Support Center: Troubleshooting Inconsistent Results in AZ194 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistent results encountered during experiments with AZ194. The following guides and frequently asked questions (FAQs) address specific issues related to the unique mechanism of action of this compound, focusing on its role as an inhibitor of the CRMP2-Ubc9 interaction and its subsequent effects on NaV1.7.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, orally active inhibitor that targets the interaction between Collapsin Response Mediator Protein 2 (CRMP2) and the SUMO E2 conjugating enzyme Ubc9. By blocking this interaction, this compound prevents the SUMOylation of CRMP2. This, in turn, leads to a reduction in the surface expression of the voltage-gated sodium channel NaV1.7, which is implicated in pain signaling.
Q2: What are the known IC50 values for this compound?
The IC50 of this compound for inhibiting the CRMP2-Ubc9 interaction has been determined to be in the low micromolar range. Its inhibitory effect on NaV1.7 currents is a direct consequence of reduced channel surface expression rather than direct channel blockade.
Q3: How should this compound be prepared for in vitro and in vivo experiments?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, a common formulation involves a multi-component solvent system. A typical preparation involves dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the compound is fully dissolved, using heat or sonication if necessary, to avoid precipitation and ensure consistent dosing.
Troubleshooting Guides
This section provides a detailed breakdown of potential issues, their likely causes, and actionable solutions to ensure the consistency and reliability of your this compound experiments.
Inconsistent Inhibition of CRMP2 SUMOylation
Q: My Western blot results show variable or no reduction in CRMP2 SUMOylation after this compound treatment. What could be the cause?
A: Inconsistent inhibition of CRMP2 SUMOylation is a common challenge. Several factors can contribute to this variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| This compound Instability or Precipitation | Prepare fresh this compound working solutions for each experiment from a frozen stock. Ensure the final concentration of DMSO is compatible with your cell type and does not exceed 0.5%. Visually inspect the media for any signs of precipitation after adding this compound. |
| Suboptimal Lysis Buffer | Use a lysis buffer containing a SUMO protease inhibitor, such as N-ethylmaleimide (NEM), to prevent de-SUMOylation during sample preparation. Lysis under denaturing conditions (e.g., with SDS) can also help inactivate SUMO proteases. |
| Low Abundance of SUMOylated CRMP2 | SUMOylated proteins can be of low abundance. Ensure you are loading a sufficient amount of total protein on your gel. You may need to perform an immunoprecipitation (IP) for CRMP2 followed by a Western blot for SUMO to enrich for the modified protein. |
| Antibody Issues | Use antibodies validated for the detection of CRMP2 and SUMO. Run appropriate positive and negative controls to ensure antibody specificity and sensitivity. |
| Incorrect Timing of Treatment or Harvest | The effect of this compound on CRMP2 SUMOylation may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental conditions. |
Variable Effects on NaV1.7 Surface Expression and Function
Q: I am observing inconsistent changes in NaV1.7 channel currents or surface levels after treating with this compound. Why might this be happening?
A: The effects of this compound on NaV1.7 are downstream of its action on CRMP2 SUMOylation and can be influenced by several cellular factors.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Line Variability | Different cell lines may have varying endogenous levels of CRMP2, Ubc9, and NaV1.7, as well as different protein turnover rates. Use a cell line with robust and stable expression of these proteins. If using primary neurons, be aware of potential variability between preparations. |
| Assay Sensitivity | Patch-clamp electrophysiology is the gold standard for measuring ion channel function but can be technically challenging and prone to variability. Ensure a stable recording environment and use standardized voltage protocols. For surface expression assays, such as cell-surface biotinylation or immunofluorescence, optimize antibody concentrations and incubation times. |
| Indirect Effects on NaV1.7 Trafficking | The trafficking of NaV1.7 to the cell surface is a complex process involving multiple proteins. Changes in the expression or function of other trafficking-related proteins could influence the effect of this compound. Ensure consistent cell culture conditions to minimize these variations. |
| Compensatory Mechanisms | Prolonged treatment with this compound might induce compensatory mechanisms within the cells that could alter NaV1.7 expression or function. Consider shorter treatment durations or using inducible expression systems to control for these effects. |
Experimental Protocols & Methodologies
Western Blot for CRMP2 SUMOylation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors and 20 mM N-ethylmaleimide (NEM) to inhibit SUMO proteases.
-
Sonicate the lysate briefly to shear genomic DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Immunoprecipitation (Optional, for low abundance):
-
Incubate 200-500 µg of protein lysate with an anti-CRMP2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein by boiling in 2x Laemmli sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (or the entire IP eluate) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against SUMO-1 or SUMO-2/3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. SUMOylated proteins often appear as a higher molecular weight smear or discrete bands above the unmodified protein.
-
Proximity Ligation Assay (PLA) for in situ CRMP2 SUMOylation
-
Cell Preparation:
-
Seed cells on coverslips and treat with this compound as required.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
PLA Protocol:
-
Follow the manufacturer's instructions for the PLA kit.
-
Block the samples.
-
Incubate with primary antibodies raised in different species against CRMP2 and SUMO-1.
-
Incubate with PLA probes (secondary antibodies conjugated to oligonucleotides).
-
Ligate the oligonucleotides to form a circular DNA template if the proteins are in close proximity.
-
Amplify the circular DNA template using a polymerase.
-
Detect the amplified product using fluorescently labeled oligonucleotides.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the PLA signal as distinct fluorescent spots using a fluorescence microscope.
-
Quantify the number of spots per cell to determine the level of in situ CRMP2 SUMOylation.
-
Visualizations
Caption: this compound signaling pathway inhibiting CRMP2 SUMOylation and NaV1.7 surface expression.
Caption: General experimental workflow for assessing the effects of this compound.
Technical Support Center: Optimizing AZD1940 Dosage for Rodent Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AZD1940 in rodent pain models. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is AZD1940 and what is its mechanism of action?
AZD1940 is a peripherally selective cannabinoid agonist that binds with high affinity to both the CB1 and CB2 receptors.[1][2] It was developed with the aim of treating neuropathic pain by leveraging the analgesic effects of CB1 receptor activation while minimizing central nervous system (CNS) side effects.[3][4] In preclinical rodent models, AZD1940 has demonstrated analgesic effects in both inflammatory and neuropathic pain scenarios, with evidence suggesting a peripherally mediated mechanism of action and low brain uptake at effective doses.[2][3]
Q2: What are the known species differences in the effects of AZD1940?
A significant discrepancy has been observed between the effects of AZD1940 in rodent models and human clinical trials. While it produced robust analgesia in various rat pain models, it failed to demonstrate significant analgesic efficacy in human pain models, such as capsaicin-induced pain and post-operative dental pain.[1][3][5][6] Furthermore, human subjects experienced CNS-related side effects, including feeling 'high' and sedated, which were not anticipated based on the preclinical data suggesting peripheral restriction.[3][5][6]
Q3: What are the potential side effects of AZD1940 in animal models?
While preclinical studies in rodents highlighted fewer CNS side-effects compared to CNS-penetrant cannabinoids, researchers should still monitor for potential adverse events.[4] In human trials, dose-dependent mild-to-moderate CNS and gastrointestinal adverse events were reported.[3][6] The most common side effects observed in humans included postural dizziness, nausea, and hypotension.[5] Therefore, it is crucial to carefully observe rodents for any signs of distress, altered motor function, or changes in food and water intake.
Q4: How should I prepare AZD1940 for oral administration in rodents?
For oral administration, AZD1940 is typically formulated as a solution or suspension. While specific formulation details for preclinical studies are not extensively published, common vehicles for oral gavage in rodents include aqueous solutions with suspending agents or lipid-based formulations to enhance absorption of lipophilic compounds. Nanoscale formulations can also be considered to improve solubility and bioavailability.[7] It is essential to ensure the formulation is homogenous and the compound is stable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Analgesic Effect in Rodent Model | Inappropriate pain model for the compound's mechanism. | Ensure the selected pain model (e.g., inflammatory, neuropathic) is appropriate for a cannabinoid agonist.[3][8] |
| Insufficient dosage or bioavailability. | Conduct a dose-response study to determine the optimal analgesic dose. Consider pharmacokinetic studies to assess bioavailability and half-life.[9] | |
| Improper administration technique. | Ensure proper oral gavage or other administration techniques are used to deliver the full intended dose. | |
| Unexpected CNS Side Effects in Rodents (e.g., sedation, motor impairment) | Higher than anticipated brain penetration. | Although designed to be peripherally restricted, some CNS penetration may occur at higher doses.[3] Reduce the dose and re-evaluate the therapeutic window. |
| Off-target effects. | While a potent CB1/CB2 agonist, consider potential interactions with other receptors at higher concentrations. | |
| High Variability in Experimental Results | Stress-induced variability in animals. | Acclimatize animals to handling and experimental procedures to minimize stress-induced analgesia or hyperalgesia. |
| Inconsistent drug formulation and administration. | Ensure consistent preparation of the AZD1940 formulation and precise administration volumes based on body weight. | |
| Contradictory Results Compared to Published Literature | Differences in rodent strain, age, or sex. | Be aware that responses to analgesics can vary between different rodent strains.[10] Document and consider these variables in your analysis. |
| Differences in experimental protocols. | Carefully compare your experimental design, including pain induction methods and outcome measures, with published studies. |
Data Presentation
Table 1: AZD1940 Receptor Binding Affinity and Agonist Activity
| Receptor | Species | Binding Affinity (pKi) | Functional Activity |
| CB1 | Human | 7.93 | Full Agonist |
| CB2 | Human | 9.06 | Full Agonist |
| CB1 & CB2 | Rat, Mouse | High Affinity | Full Agonist |
| Source:[2][3] |
Table 2: Summary of AZD1940 Effects in Preclinical and Clinical Studies
| Study Type | Model | Key Findings | Reference |
| Preclinical | Rodent Inflammatory & Neuropathic Pain | Robust analgesic effect, peripherally mediated. | [2][3] |
| Clinical | Human Capsaicin-Induced Pain | No significant attenuation of pain or hyperalgesia. | [3][6] |
| Clinical | Human Post-Operative Dental Pain | No significant reduction in post-operative pain. | [5] |
| Human Safety | Healthy Volunteers | Dose-dependent CNS and gastrointestinal side effects. | [3][5][6] |
Experimental Protocols
Protocol 1: Assessment of Analgesic Efficacy in a Rodent Model of Inflammatory Pain (Formalin Test)
-
Animal Acclimation: Acclimate rodents to the testing environment for at least 30 minutes before the experiment.
-
Baseline Measurement: Record baseline nociceptive behaviors.
-
Drug Administration: Administer AZD1940 or vehicle control orally via gavage at the desired dose(s).
-
Induction of Inflammation: After the appropriate pre-treatment time (based on pharmacokinetic data), inject a dilute formalin solution (e.g., 5%) into the plantar surface of the hind paw.[11]
-
Nociceptive Behavior Assessment: Immediately after formalin injection, observe and quantify nociceptive behaviors (e.g., licking, flinching, lifting the paw) in two distinct phases: the early (neurogenic) phase (0-5 minutes) and the late (inflammatory) phase (15-40 minutes).[11]
-
Data Analysis: Compare the duration or frequency of nociceptive behaviors between the AZD1940-treated and vehicle-treated groups for both phases.
Protocol 2: Evaluation of Mechanical Allodynia in a Rodent Model of Neuropathic Pain (Spared Nerve Injury - SNI)
-
Surgical Induction of Neuropathy: Perform the Spared Nerve Injury (SNI) surgery on anesthetized rodents.
-
Post-Operative Recovery: Allow animals to recover for a sufficient period (e.g., 7-14 days) for neuropathic pain to develop.
-
Baseline Paw Withdrawal Threshold (PWT): Measure the baseline mechanical sensitivity using von Frey filaments. Acclimate the animals in a testing apparatus with a mesh floor. Apply filaments of increasing force to the lateral plantar surface of the hind paw and record the force at which the paw is withdrawn.
-
Drug Administration: Administer AZD1940 or vehicle control orally.
-
Post-Dosing PWT Measurement: At predetermined time points after dosing, re-assess the PWT.
-
Data Analysis: Compare the changes in PWT from baseline between the AZD1940-treated and vehicle-treated groups. An increase in PWT in the treated group indicates an anti-allodynic effect.
Mandatory Visualizations
Caption: Cannabinoid signaling pathway activated by AZD1940.
Caption: Workflow for optimizing AZD1940 dosage in rodent pain models.
References
- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. A peripherally restricted cannabinoid receptor agonist produces robust anti-nociceptive effects in rodent models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 11. mdpi.com [mdpi.com]
potential off-target effects of AZ194 on kinase activity
Disclaimer: Information for the kinase inhibitor "AZ194" could not be found in publicly available resources. It is possible that this is an internal compound name, a very new molecule, or a typographical error. The following technical support center has been generated using AZD6244 (Selumetinib) as a well-documented example of a MEK1/2 kinase inhibitor from AstraZeneca. This content is provided as a template to demonstrate the type of information that can be provided once a correct and publicly known compound name is available.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MEK1/2 inhibitor AZD6244 (Selumetinib).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD6244 (Selumetinib)?
A1: AZD6244, also known as Selumetinib, is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2 enzymes.[1][2][3][4][5] These enzymes are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers.[1][2] By binding to a site distinct from the ATP-binding pocket, Selumetinib locks MEK1/2 in an inactive conformation, preventing the phosphorylation and activation of its downstream substrates, ERK1 and ERK2.[1][2][] This ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a dysregulated MAPK pathway.[1][2]
Q2: How selective is AZD6244 for MEK1/2?
A2: AZD6244 is considered a highly selective inhibitor for MEK1/2.[5][7] Kinase profiling studies have demonstrated that it has minimal effects on other kinase pathways, such as p38, JNK, PI3K, and MEK5/ERK5.[8] This high selectivity is attributed to its unique allosteric binding mechanism, which targets a site not conserved across the broader kinome.[]
Q3: What are the known on-target and potential off-target effects of AZD6244?
A3: The primary on-target effect of AZD6244 is the inhibition of ERK1/2 phosphorylation, leading to cell cycle arrest and apoptosis in susceptible cell lines.[8][9] While highly selective, potential off-target effects or paradoxical pathway activation can occur with kinase inhibitors. For AZD6244, some studies have noted that it can activate a signaling pathway upstream of MEK, potentially through the upregulation of B-Raf.[8] Additionally, as with other MEK inhibitors, dermatological side effects are commonly observed, which are thought to be related to the role of the MAPK pathway in normal skin cell function.[10][11]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected inhibition of ERK phosphorylation in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | Verify that your cell line has an activated RAS/RAF/MEK/ERK pathway (e.g., BRAF or KRAS mutations). Cell lines without this "MEK addiction" may be inherently resistant.[12][13] |
| Compound Degradation | Ensure proper storage and handling of AZD6244. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Assay Conditions | Optimize the concentration of AZD6244 and the treatment duration. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Serum Components | Components in fetal bovine serum (FBS) can sometimes interfere with inhibitor activity. Consider reducing the serum concentration or using serum-free media during the treatment period. |
| Upstream Pathway Activation | In some contexts, inhibition of MEK can lead to feedback activation of upstream components like RAF.[8] Co-treatment with a RAF inhibitor might be necessary in such cases. |
Problem 2: My cells are showing signs of toxicity that do not correlate with MEK inhibition.
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | Although AZD6244 is highly selective, at high concentrations, off-target effects on other kinases could contribute to toxicity. It is crucial to use the lowest effective concentration determined from dose-response experiments. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells. Run a vehicle-only control to assess solvent effects. |
| Cell Line Specific Sensitivity | Some cell lines may be particularly sensitive to MEK inhibition due to their reliance on the MAPK pathway for survival. This may be an on-target effect leading to apoptosis.[9] |
| Contamination | Rule out contamination of your cell culture (e.g., mycoplasma) or the compound stock. |
Data Summary
Table 1: In Vitro Potency of AZD6244 (Selumetinib)
| Target | Assay Type | IC50 | Reference |
| MEK1 | Biochemical | 14 nM | [5] |
| MEK2 | Biochemical | 530 nM (Kd) | [5] |
| ERK1/2 Phosphorylation | Cell-based | 10 nM | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of AZD6244 (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 1, 6, 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of AZD6244 for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Solubilize the formazan crystals with a solubilization buffer and read the absorbance.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate to stabilize the luminescent signal, and read the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle-only control and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of AZD6244.
Caption: A typical experimental workflow for evaluating AZD6244's in vitro effects.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 3. Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Dermatologic side effects associated with the MEK 1/2 inhibitor selumetinib (AZD6244, ARRY-142886) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dermatologic side effects associated with the MEK 1/2 inhibitor selumetinib (AZD6244, ARRY-142886) | springermedicine.com [springermedicine.com]
- 12. Transcriptional pathway signatures predict MEK addiction and response to selumetinib (AZD6244) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcriptional Pathway Signatures Predict MEK Addiction and Response to Selumetinib (AZD6244) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Stability of AZ194 in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the stability of AZ194 in various biological fluids. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally active inhibitor of the interaction between Collapsin Response Mediator Protein 2 (CRMP2) and UBC9, an E2 SUMO-conjugating enzyme.[1] By blocking this interaction, this compound prevents the SUMOylation of CRMP2. This, in turn, leads to a reduction in the amount of the voltage-gated sodium channel NaV1.7 expressed on the cell surface.[1] This mechanism of action suggests that this compound has potential antinociceptive effects, making it a subject of interest in pain research.[1]
Q2: Why is it important to assess the stability of this compound in biological fluids?
A2: Assessing the stability of a compound like this compound in biological fluids such as plasma, whole blood, and microsomes is a critical step in early drug discovery and development. This is because the stability of a compound in these matrices can significantly influence its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Unstable compounds may be rapidly degraded, leading to low bioavailability and reduced efficacy. Stability data helps in predicting in vivo performance and selecting candidates with favorable properties for further development.
Q3: What are the common challenges when assessing compound stability in biological fluids?
A3: Researchers may encounter several challenges during stability assays, including:
-
Compound Precipitation: The compound may not be fully soluble in the assay medium, leading to inaccurate results.
-
Non-specific Binding: The compound may bind to the walls of the assay tubes or other components, reducing the concentration available for analysis.
-
Analytical Interference: Components of the biological matrix can interfere with the analytical method (e.g., LC-MS/MS), making it difficult to accurately quantify the compound.
-
Enzymatic Degradation: Enzymes present in plasma, blood, and microsomes can metabolize the compound, leading to a decrease in its concentration over time.
-
Chemical Instability: The compound may be inherently unstable at the pH or temperature of the biological fluid.
Troubleshooting Guides
Issue 1: High variability in stability assay results.
-
Possible Cause: Inconsistent sample handling and preparation.
-
Troubleshooting Steps:
-
Ensure uniform and rapid thawing of frozen plasma and microsomal samples.
-
Use a consistent and validated method for quenching the metabolic reactions at each time point.
-
Verify the accuracy and precision of pipetting, especially for small volumes.
-
Ensure thorough mixing of the compound with the biological matrix at the start of the incubation.
-
Issue 2: this compound appears to be rapidly degraded in the assay.
-
Possible Cause: High metabolic activity in the biological matrix or inherent instability of the compound.
-
Troubleshooting Steps:
-
Microsomal Assays: Reduce the concentration of microsomal protein or shorten the incubation time points to better capture the degradation profile. Include a control incubation without the NADPH regenerating system to assess non-CYP mediated degradation.
-
Plasma/Blood Assays: Perform the incubation at a lower temperature (e.g., 4°C) to slow down enzymatic degradation and compare the results with those at 37°C.
-
All Assays: Analyze samples at very early time points (e.g., 0, 1, 5, 15 minutes) to accurately determine the initial rate of degradation.
-
Issue 3: Poor recovery of this compound from the biological matrix.
-
Possible Cause: Non-specific binding of the compound to labware or matrix components.
-
Troubleshooting Steps:
-
Use low-binding microplates and pipette tips.
-
Include a protein precipitation step with a suitable organic solvent (e.g., acetonitrile containing an internal standard) to release the compound from matrix proteins.
-
Evaluate different quenching and extraction solvents to optimize recovery.
-
Experimental Protocols
Below are detailed methodologies for assessing the stability of this compound in plasma, whole blood, and liver microsomes. Note that specific concentrations and time points may need to be optimized for this compound.
Protocol 1: this compound Stability in Human Plasma
-
Preparation:
-
Thaw pooled human plasma at 37°C.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should typically be less than 1%.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike this compound into the plasma at a final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a threefold volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Protocol 2: this compound Stability in Whole Blood
-
Preparation:
-
Use fresh whole blood collected with an appropriate anticoagulant (e.g., heparin).
-
Prepare a stock solution of this compound as described in the plasma stability protocol.
-
-
Incubation:
-
Gently pre-warm the whole blood to 37°C.
-
Spike this compound into the blood at the desired final concentration.
-
Incubate at 37°C with continuous gentle mixing to prevent cell sedimentation.
-
-
Sampling and Quenching:
-
At specified time points, collect aliquots and immediately add a quenching solution (e.g., cold acetonitrile with internal standard).
-
-
Sample Processing and Analysis:
-
Lyse the blood cells by vortexing, followed by protein precipitation and centrifugation.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Determine the half-life as described for the plasma stability assay.
-
Protocol 3: this compound Stability in Liver Microsomes
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.
-
Prepare a phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, microsomal protein (e.g., 0.5 mg/mL), and this compound (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Include control wells without the NADPH-regenerating system to assess non-CYP mediated degradation.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of disappearance of this compound.
-
Data Presentation
Quantitative data from stability studies should be summarized in clear, structured tables for easy comparison. Below are examples of how to present the stability data for this compound.
Table 1: Stability of this compound in Human Plasma and Whole Blood (Example Data)
| Biological Matrix | Half-life (t½, min) | % Remaining at 120 min |
| Human Plasma | > 120 | 95.2 |
| Human Whole Blood | 110 | 45.8 |
Table 2: Metabolic Stability of this compound in Liver Microsomes (Example Data)
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 25 | 27.7 |
| Rat | 15 | 46.2 |
| Mouse | 10 | 69.3 |
Mandatory Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound action on CRMP2 SUMOylation and NaV1.7 surface expression.
Experimental Workflow for Microsomal Stability Assay
The diagram below outlines the key steps in performing a microsomal stability assay.
Caption: Workflow for a typical in vitro microsomal stability assay.
References
Technical Support Center: AZD1941 and Murine Models
A Guide to Understanding Potential Phenotypes Related to CXCR2 Inhibition
Disclaimer: Publicly available literature does not extensively report specific unexpected phenotypes in mice treated with the CXCR2 antagonist, AZD1941. This guide is based on the well-documented biological functions of its target, the CXC chemokine receptor 2 (CXCR2). The troubleshooting advice and experimental protocols provided are intended as proactive guidance for researchers to anticipate and investigate potential findings related to the on-target effects of CXCR2 inhibition.
Frequently Asked Questions (FAQs)
Q1: We are observing delayed wound closure in our AZD1941-treated mice. Is this a known effect of CXCR2 inhibition?
A1: Yes, this is a potential on-target effect. The CXCR2 receptor plays a crucial role in cutaneous wound repair. Its activation is involved in the recruitment of neutrophils and monocytes, re-epithelialization, and neovascularization (angiogenesis) at the wound site.[1][2][3][4] Studies in CXCR2 knockout mice have demonstrated significant delays in wound healing, including reduced epithelialization and decreased new blood vessel formation.[1][3][5] Therefore, pharmacological inhibition of CXCR2 with AZD1941 could plausibly lead to a similar phenotype.
Q2: Our AZD1941-treated mice appear to be more susceptible to bacterial infections. Why might this be happening?
A2: Increased susceptibility to bacterial infections is a foreseeable consequence of CXCR2 inhibition. CXCR2 is a prominent chemokine receptor on neutrophils, which are the first line of defense against bacterial pathogens.[6] The receptor is critical for mobilizing neutrophils from the bone marrow and recruiting them to sites of infection to clear bacteria.[6][7] Inhibition of CXCR2 can impair this process, leading to reduced bacterial clearance and potentially increased susceptibility to infection.[6][8]
Q3: We have noted altered tumor growth and metastasis in our AZD1941-treated cancer models. What is the underlying mechanism?
A3: The CXCR2 signaling axis is complex and can influence tumor progression in multiple ways.[9][10][11] Inhibition of CXCR2 could lead to either reduced or, in some contexts, unexpectedly enhanced tumor growth, depending on the tumor model.
-
Inhibition of Angiogenesis: CXCR2 is a key receptor mediating angiogenesis, the formation of new blood vessels that tumors need to grow.[12][13][14] By blocking this receptor, AZD1941 can inhibit tumor-associated neovascularization, leading to reduced tumor growth.[13][15]
-
Modulation of the Tumor Microenvironment: CXCR2 is involved in the recruitment of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) into the tumor.[11] These immune cells can have both pro- and anti-tumoral effects. Blocking their recruitment with AZD1941 could alter the immune landscape within the tumor, potentially enhancing anti-tumor immunity.
-
Direct Effects on Tumor Cells: Some tumor cells express CXCR2 themselves, and its activation can promote their proliferation and invasion.[9][16][17] In such cases, AZD1941 could directly inhibit tumor cell growth and metastasis.
Given these multiple roles, the net effect of AZD1941 on tumor progression can be model-dependent.
Troubleshooting Potential Phenotypes
The following tables provide a framework for investigating phenotypes that may arise due to the biological function of CXCR2.
Table 1: Troubleshooting Delayed Wound Healing
| Observation | Potential Biological Cause (CXCR2 Inhibition) | Suggested Next Steps for Investigation |
| Slower rate of wound closure. | Reduced keratinocyte migration and proliferation.[1][3] | 1. Perform histological analysis of wound cross-sections to measure the extent of re-epithelialization at different time points.2. Use immunohistochemistry to stain for proliferation markers (e.g., Ki-67) in the neo-epidermis. |
| Pale, poorly vascularized wound bed. | Impaired angiogenesis (neovascularization).[5][12] | 1. Quantify blood vessel density in the granulation tissue using immunohistochemistry for endothelial markers (e.g., CD31).2. Consider laser Doppler imaging to assess blood flow in the wounded area. |
| Reduced inflammatory infiltrate in early stages. | Decreased recruitment of neutrophils and macrophages.[1][2] | 1. Perform histological analysis (e.g., H&E staining) to quantify immune cell infiltration at early time points (e.g., 24-72 hours post-wounding).2. Use immunohistochemistry or flow cytometry to identify specific immune cell populations (e.g., Ly-6G for neutrophils, F4/80 for macrophages). |
Table 2: Troubleshooting Increased Susceptibility to Infection
| Observation | Potential Biological Cause (CXCR2 Inhibition) | Suggested Next Steps for Investigation |
| Higher bacterial load in tissues (e.g., spleen, liver, peritoneum) following experimental infection. | Impaired neutrophil recruitment to the site of infection.[7][8] | 1. Perform a bacterial clearance assay by collecting tissues at various time points post-infection and quantifying colony-forming units (CFUs).2. Analyze immune cell populations in infected tissues via histology or flow cytometry to confirm reduced neutrophil infiltration. |
| Increased mortality or morbidity in response to a pathogenic challenge. | Inability to control pathogen replication and dissemination.[6] | 1. Conduct a survival study comparing AZD1941-treated and vehicle-treated mice following a standardized infectious challenge.2. Measure systemic inflammatory markers (e.g., cytokines in serum) to assess the host response. |
Table 3: Troubleshooting Altered Tumor Progression
| Observation | Potential Biological Cause (CXCR2 Inhibition) | Suggested Next Steps for Investigation |
| Reduced primary tumor growth rate. | 1. Inhibition of tumor angiogenesis.[13][15]2. Direct anti-proliferative effect on CXCR2-expressing tumor cells.[9][10] | 1. Measure tumor volume over time.2. Analyze tumor vascularity using immunohistochemistry for CD31.3. Assess tumor cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay). |
| Changes in metastatic burden (increase or decrease). | 1. Inhibition of metastatic seeding and growth due to anti-angiogenic effects.2. Altered recruitment of immune cells (e.g., MDSCs) to the pre-metastatic niche.[11] | 1. Quantify metastatic nodules in relevant organs (e.g., lungs, liver) at the study endpoint.2. Use in vivo imaging (e.g., bioluminescence) to track metastatic progression over time.3. Characterize the immune cell populations within metastatic sites using flow cytometry or immunohistochemistry. |
Visualizing Pathways and Workflows
CXCR2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by CXCR2. Inhibition by AZD1941 would block these downstream effects.
Caption: Simplified CXCR2 signaling pathway and point of inhibition by AZD1941.
Experimental Workflow for Investigating an Unexpected Phenotype
This workflow provides a logical approach to characterizing an unexpected observation in AZD1941-treated mice.
Caption: A logical workflow for investigating unexpected experimental findings.
Detailed Experimental Protocols
Murine Excisional Wound Healing Model
This protocol is adapted from standard methods to assess the effect of AZD1941 on cutaneous wound repair.[18][19][20]
Materials:
-
8-12 week old mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Electric razor, depilatory cream
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments (scissors, forceps)
-
4mm or 6mm biopsy punch
-
AZD1941 and vehicle control
-
Digital camera with a ruler for scale
Procedure:
-
Animal Preparation: Anesthetize the mouse and confirm a lack of pedal reflex. Apply ophthalmic ointment to the eyes. Shave the dorsal back and use depilatory cream to remove remaining fur. Disinfect the surgical area.
-
Wounding: Create two full-thickness excisional wounds on either side of the dorsal midline using a sterile biopsy punch.
-
Treatment: Administer AZD1941 or vehicle control systemically (e.g., oral gavage, intraperitoneal injection) according to the desired dosing regimen. Treatment can begin pre- or post-wounding.
-
Monitoring and Measurement:
-
House mice individually to prevent wound damage.
-
At specified time points (e.g., Day 0, 3, 5, 7, 10), photograph the wounds with a ruler for scale.
-
Use image analysis software (e.g., ImageJ) to calculate the wound area. Wound closure is typically expressed as a percentage of the original wound area.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize mice and harvest the entire wound bed, including a margin of unwounded skin.
-
Fix tissue in 10% neutral buffered formalin for histological analysis (H&E, Masson's trichrome) or snap-freeze for molecular analysis (qRT-PCR, Western blot).
-
Perform immunohistochemistry for markers of angiogenesis (CD31), proliferation (Ki-67), and immune cells (Ly-6G, F4/80).
-
Murine Bacterial Clearance Model
This protocol outlines a method to evaluate the impact of AZD1941 on in vivo bacterial clearance.[21][22][23][24]
Materials:
-
8-12 week old mice
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Sterile saline or PBS
-
AZD1941 and vehicle control
-
Sterile surgical instruments for tissue harvesting
-
Agar plates for bacterial culture
-
Stomacher or tissue homogenizer
Procedure:
-
Bacterial Preparation: Culture bacteria to mid-log phase. Wash and resuspend the bacterial pellet in sterile saline to the desired concentration (CFU/mL), which should be determined by plating serial dilutions.
-
Treatment: Administer AZD1941 or vehicle control to mice at a predetermined time before infection.
-
Infection: Inject a defined inoculum of bacteria into the mice via the desired route (e.g., intraperitoneal for peritonitis model, intravenous for bacteremia model).
-
Tissue Harvesting:
-
At various time points post-infection (e.g., 4, 24, 48 hours), euthanize a cohort of mice.
-
Aseptically harvest relevant tissues (e.g., peritoneal lavage fluid, spleen, liver, blood).
-
-
Quantification of Bacterial Load:
-
Weigh the harvested tissues.
-
Homogenize the tissues in a known volume of sterile saline.
-
Plate serial dilutions of the tissue homogenates onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the plates and calculate the number of CFU per gram of tissue or per mL of fluid.
-
Compare the bacterial loads between the AZD1941-treated and vehicle-treated groups.
-
Murine Spontaneous Metastasis Model
This protocol describes a method to assess the effect of AZD1941 on the metastatic spread of cancer from a primary tumor.[25][26][27]
Materials:
-
Immunocompromised mice (e.g., NSG, nude)
-
Metastatic tumor cell line (e.g., 4T1 for mammary cancer, B16-F10 for melanoma), often engineered to express a reporter like luciferase.
-
Surgical instruments for orthotopic injection and primary tumor resection.
-
AZD1941 and vehicle control
-
In vivo imaging system (if using reporter cell lines)
Procedure:
-
Tumor Cell Implantation: Inject tumor cells into the orthotopic site (e.g., mammary fat pad for breast cancer, spleen for liver metastasis).
-
Primary Tumor Growth: Allow the primary tumor to grow to a predefined size. Monitor tumor growth using calipers or in vivo imaging.
-
Treatment Initiation: Begin treatment with AZD1941 or vehicle control. The timing can be adjusted to study effects on early dissemination or the growth of established micrometastases.
-
Primary Tumor Resection (Optional but Recommended): To specifically study metastasis, the primary tumor is often surgically removed once it has reached a size sufficient to have seeded metastases. This prevents mortality due to the primary tumor burden.
-
Monitoring Metastasis:
-
Continue treatment for a defined period.
-
Monitor the development of metastases using in vivo imaging.
-
Monitor animal health and body weight.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize the mice.
-
Harvest organs known to be sites of metastasis for the specific cell line (e.g., lungs, liver, lymph nodes).
-
Quantify metastatic burden by counting surface nodules, histological analysis, or ex vivo imaging of reporter gene activity.
-
Compare the metastatic burden between the AZD1941-treated and vehicle-treated groups.
-
References
- 1. Delayed wound healing in CXCR2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CXC chemokines and their receptors: a case for a significant biological role in cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemokines in Wound Healing and as Potential Therapeutic Targets for Reducing Cutaneous Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR2: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of chemokine receptor by Toll-like receptor 2 is critical to neutrophil migration and resistance to polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The emerging role of chemokine receptor CXCR2 in cancer progression - Jaffer - Translational Cancer Research [tcr.amegroups.org]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemokines as mediators of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. JCI - Role of CXCR2/CXCR2 ligands in vascular remodeling during bronchiolitis obliterans syndrome [jci.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. jove.com [jove.com]
- 19. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 20. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scienceopen.com [scienceopen.com]
- 24. BACTERIAL CLEARANCE IN SEPTIC MICE IS MODULATED BY MCP-1/CCL2 AND NITRIC OXIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Spontaneous and Experimental Metastasis Models: Nude Mice | Springer Nature Experiments [experiments.springernature.com]
- 26. Mouse models of metastasis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mouse models of advanced spontaneous metastasis for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing AZ194 Precipitation in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of AZ194 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock solution. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. Here are several steps you can take to address this:
-
Decrease the Final Concentration: The concentration of this compound in your final working solution may be too high, exceeding its aqueous solubility limit. Try lowering the final concentration for your experiment.
-
Optimize DMSO Concentration: While minimizing DMSO is often desirable, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration to account for any potential effects on your experimental system.[1]
-
Utilize Co-solvents: Consider preparing your this compound solution using a co-solvent system. For instance, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to yield a clear solution of at least 2.5 mg/mL.[2]
-
Employ Sonication or Gentle Heating: If precipitation occurs during preparation, using heat and/or sonication can help in redissolving the compound.[2]
Q2: I observed precipitation in my this compound solution after storing it. How can I prevent this?
A2: The stability of this compound in solution can be influenced by storage conditions. To prevent precipitation during storage:
-
Proper Storage of Stock Solutions: Store stock solutions of this compound in DMSO at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]
-
Freshly Prepare Working Solutions: Aqueous working solutions of this compound should ideally be prepared fresh for each experiment to minimize the risk of precipitation over time.[3]
-
Consider pH: The solubility of many small molecules is pH-dependent.[1][4] If your experimental buffer's pH is contributing to precipitation, you may need to assess the solubility of this compound across a range of pH values to find the optimal condition.
Q3: What is the mechanism of action of this compound?
A3: this compound is a first-in-class, orally active inhibitor of the interaction between Collapsin Response Mediator Protein 2 (CRMP2) and SUMO E2 conjugating enzyme (Ubc9). By blocking the SUMOylation of CRMP2, this compound selectively reduces the amount of surface-expressed voltage-gated sodium channel NaV1.7.[2] This mechanism is responsible for its antinociceptive effects in models of neuropathic pain.[2]
Troubleshooting Guide: this compound Precipitation Issues
This guide provides a systematic approach to diagnosing and resolving precipitation problems encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Exceeded aqueous solubility limit. | - Lower the final concentration of this compound.- Increase the final DMSO concentration slightly (up to 0.5%) and use a vehicle control.[1]- Perform serial dilutions instead of a single large dilution.[3] |
| Cloudiness or precipitation in the final working solution. | Poor initial dissolution or compound crashing out over time. | - Use a co-solvent system (e.g., DMSO, PEG300, Tween-80, Saline).[2]- Apply gentle heating or sonication to aid dissolution.[2]- Prepare working solutions fresh before each experiment.[3] |
| Precipitate forms after adding the this compound solution to cell culture media. | Interaction with media components or significant pH shift. | - Test the solubility of this compound in the specific cell culture medium.- Adjust the pH of the final solution if necessary, ensuring it is compatible with your cells.- Consider using a formulation with solubilizing excipients like cyclodextrins.[5] |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in different solvent systems.
| Solvent System | Concentration | Observations | Reference |
| DMSO | ≥ 33.33 mg/mL (58.72 mM) | Ultrasonic assistance needed; hygroscopic nature of DMSO can affect solubility.[2] | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.40 mM) | Clear solution.[2] | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.40 mM) | Clear solution.[2] | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.67 mg of this compound (Molecular Weight: 567.68 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in single-use aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
Objective: To prepare a final working solution of this compound in an aqueous buffer with a final DMSO concentration of ≤ 0.5%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 10 µM in your assay, you can first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Add the diluted DMSO solution to the pre-warmed aqueous buffer at a ratio that results in your desired final concentration and a DMSO concentration of ≤ 0.5%. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of aqueous buffer to get a final this compound concentration of 10 µM with 1% DMSO. To achieve a lower DMSO concentration, a higher intermediate dilution in DMSO would be necessary.
-
Gently mix the final working solution by inverting the tube or by gentle pipetting.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound solution preparation.
References
Technical Support Center: Minimizing Variability in AZ194 In Vivo Studies
Disclaimer: AZ194 is a fictional compound designation created for illustrative purposes within this guide. The information provided is based on best practices for in vivo studies of small molecule MEK1/2 inhibitors targeting the MAPK/ERK pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and non-ATP-competitive small molecule inhibitor of MEK1 and MEK2 kinases.[1][2] By binding to an allosteric site on the MEK enzymes, this compound prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. This action effectively blocks the RAS/RAF/MEK/ERK signaling cascade, which is frequently overactivated in various cancers, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[1][2]
Q2: this compound is poorly soluble in water. What is a recommended starting formulation for in vivo studies?
A2: For poorly water-soluble compounds like this compound, a multi-component vehicle is often necessary to achieve a stable and homogenous suspension for oral gavage. A common and effective formulation for preclinical studies is 0.5% Hydroxypropyl Methylcellulose (HPMC) / 0.2% Tween 80 in sterile water .[3]
-
HPMC acts as a suspending agent to prevent the compound from settling.
-
Tween 80 is a surfactant that helps to wet the particles and improve solubility.[4]
It is critical to ensure the formulation is prepared consistently and sonicated to achieve a uniform particle size before each use. For some compounds, lipid-based formulations or nanocrystal suspensions may offer improved bioavailability.[4][5][6]
Q3: What are the primary sources of variability in animal studies?
A3: Variability in animal studies can stem from three main areas:
-
Biological Variation: Inherent differences in the genetics, age, sex, and health status of the animals.[7]
-
Environmental Factors: Minor fluctuations in temperature, humidity, light cycles, noise, and caging conditions.[7]
-
Experimental Procedures: Inconsistencies in animal handling, dosing technique, tumor measurement, sample collection, and data recording.[7][8]
Q4: How important are randomization and blinding for reducing variability?
A4: Randomization and blinding are crucial for minimizing bias and increasing the reliability of study results.[7]
-
Randomization: Involves randomly assigning animals to treatment groups to ensure that any inherent biological differences are evenly distributed, preventing selection bias.[7]
-
Blinding: Concealing the treatment group allocation from personnel conducting the experiment (e.g., dosing, tumor measurement) and analyzing the data minimizes observer bias.[7]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
Potential Causes & Troubleshooting Steps
-
Q: Could inconsistent dosing be the problem?
-
A: Yes, this is a common cause.
-
Verify Formulation Homogeneity: Is the dosing suspension settling? Ensure the formulation is vortexed or sonicated thoroughly before drawing up each dose to maintain a uniform suspension.
-
Check Dosing Technique: Ensure the oral gavage technique is consistent and accurate for all animals. Improper technique can lead to incomplete dosing or aspiration. All technicians should be proficiently trained.[8]
-
Accurate Body Weights: Use a calibrated scale and record body weights accurately on each dosing day to ensure the correct volume is administered.
-
-
-
Q: Are the initial tumor sizes too variable?
-
A: Starting with a wide range of tumor volumes can lead to significant variability in growth rates.
-
Narrow Enrollment Window: Start the study when tumors reach a specific, narrow size range (e.g., 100-150 mm³). Exclude animals with tumors that are too small or too large.
-
Randomize by Tumor Volume: After tumors are established, but before the first treatment, randomize animals into groups so that the average tumor volume and the standard deviation are similar across all groups.
-
-
-
Q: Could the animal model itself be a source of variability?
-
A: Yes, the choice of cell line and mouse strain can impact uniformity.
-
Cell Line Stability: Ensure the tumor cell line used is stable and has not undergone significant passage drift. Use cells from a consistent, low-passage stock.
-
Animal Health: Source animals from a reputable vendor and ensure they are healthy and free of pathogens. Allow for an acclimatization period of at least one week before the study begins.[9]
-
-
Issue 2: Lack of Expected Efficacy or Inconsistent Pharmacodynamic (PD) Response
Potential Causes & Troubleshooting Steps
-
Q: Is the drug being absorbed properly?
-
A: Poor bioavailability can lead to a lack of efficacy.
-
Conduct a Pilot PK Study: Before a full efficacy study, perform a pilot pharmacokinetic (PK) study to measure plasma and tumor concentrations of this compound over time after a single dose.[1][10] This will confirm drug exposure and help establish the relationship between dose, exposure, and target engagement.
-
Optimize Formulation: If exposure is low, consider alternative formulations. For poorly soluble compounds, lipid-based systems or the use of a high-fat diet can sometimes enhance oral absorption.[6]
-
-
-
Q: Is the target (pERK) being inhibited in the tumor?
-
A: A lack of target engagement will result in no anti-tumor effect.
-
Perform a PD Study: Collect tumor samples at various time points after dosing (e.g., 2, 8, 24 hours) and measure the levels of phosphorylated ERK (pERK) by Western blot or immunohistochemistry.[1][11]
-
Correlate PK with PD: Relate the drug concentrations in the tumor (from the PK study) to the level of pERK inhibition.[11][12] This helps determine the required exposure level for sustained target modulation. The in vivo IC50 for pERK inhibition is often significantly higher than the in vitro IC50 due to factors like plasma protein binding.[11]
-
-
-
Q: Has resistance developed?
Data Presentation
Table 1: Example Formulation Stability for this compound
Vehicle: 0.5% HPMC / 0.2% Tween 80
| Time Point | Concentration (mg/mL) | % of Initial Concentration | Appearance |
| T = 0 hours | 10.1 | 100% | Homogenous white suspension |
| T = 4 hours | 9.9 | 98.0% | Homogenous white suspension |
| T = 8 hours | 9.8 | 97.0% | Homogenous white suspension |
| T = 24 hours | 9.7 | 96.0% | Minimal settling observed |
Table 2: Example Pharmacokinetic Parameters of this compound in Nude Mice
Single oral dose, 10 mg/kg in 0.5% HPMC / 0.2% Tween 80
| Matrix | Cmax (ng/mL) | Tmax (hours) | AUC (0-24h) (ng*h/mL) | Half-life (hours) |
| Plasma | 850 ± 120 | 2 | 4500 ± 650 | ~2.5 |
| Tumor | 1200 ± 210 | 4 | 9800 ± 1500 | ~4.0 |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a standard workflow for evaluating the efficacy of this compound in an immunodeficient mouse model bearing subcutaneous tumors.
-
Cell Culture and Implantation:
-
Culture a relevant human cancer cell line (e.g., A375 melanoma, which has a BRAF mutation) under standard conditions.[1]
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[9]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) ensuring that the mean tumor volume is similar across all groups.
-
-
Formulation and Dosing:
-
Prepare the this compound dosing formulation (e.g., in 0.5% HPMC / 0.2% Tween 80) and the vehicle control.
-
Administer this compound or vehicle via oral gavage at the predetermined dose and schedule (e.g., once daily). Dose volume is typically 10 mL/kg.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[9]
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21 days).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice according to approved institutional protocols.[9]
-
Excise tumors, weigh them, and either snap-freeze in liquid nitrogen for PK/PD analysis (Western blot) or fix in formalin for histology (IHC).
-
-
Data Analysis:
Mandatory Visualization
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a typical in vivo xenograft efficacy study.
Caption: Troubleshooting decision tree for high in-group tumor growth variability.
References
- 1. Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Preclinical disposition and pharmacokinetics-pharmacodynamic modeling of biomarker response and tumour growth inhibition in xenograft mouse models of G-573, a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Development, characterization, and reversal of acquired resistance to the MEK1 inhibitor selumetinib (AZD6244) in an in vivo model of childhood astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of AZD1775 (Adavosertib)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the oral WEE1 kinase inhibitor, AZD1775 (adavosertib).
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of adavosertib in humans?
A1: Adavosertib is an orally active small molecule inhibitor.[1] The pharmacokinetic parameters of single-dose adavosertib are approximately linear and increase in a dose-proportional manner.[1] It is absorbed at a modest rate, with a median time to peak plasma concentration (tmax) of 3–4 hours.[1][2]
Q2: Does food intake affect the oral bioavailability of adavosertib?
A2: A clinical study investigating the effect of a high-fat, high-calorie meal on adavosertib pharmacokinetics found no clinically relevant impact on systemic exposure.[3][4] While the maximum plasma concentration (Cmax) was slightly decreased by 16% and the time to reach it (tmax) was delayed by approximately 2 hours in the fed state, the overall systemic exposure (AUC) was only minimally affected (a decrease of 6-7%).[1][3] Therefore, adavosertib can be administered without regard to meals.[3][4]
Q3: What are the main metabolic pathways for adavosertib and could this affect its bioavailability?
A3: In vitro data indicate that the primary metabolic pathway for adavosertib in humans is through the cytochrome P450 enzyme CYP3A4, with potential minor involvement of FMO3 and FMO5.[1][5] Co-administration of adavosertib with strong inhibitors or inducers of CYP3A4 could therefore potentially alter its plasma concentrations and bioavailability. Adavosertib itself is a weak inhibitor of CYP1A2, CYP2C19, and CYP3A.[2][6]
Q4: I am observing lower than expected exposure in my preclinical oral dosing studies. What are some potential causes and solutions?
A4: Lower than expected oral exposure in preclinical models can stem from several factors, including poor solubility, low intestinal permeability, or high first-pass metabolism in the species being studied. While adavosertib has demonstrated oral activity in preclinical models, optimizing the formulation can be a key step in ensuring consistent and adequate exposure.[7] Consider the troubleshooting guide below for potential formulation enhancement strategies.
Troubleshooting Guide: Suboptimal Oral Exposure
If you are encountering issues with the oral bioavailability of adavosertib in your experiments, the following table outlines potential causes and suggested formulation strategies to investigate.
| Potential Issue | Suggested Troubleshooting/Optimization Strategy | Experimental Evaluation |
| Poor Aqueous Solubility | Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug, potentially leading to faster dissolution. Amorphous Solid Dispersions (ASDs): Formulating adavosertib with a polymer to create an amorphous solid dispersion can prevent crystallization and enhance aqueous solubility. | In vitro dissolution studies using biorelevant media (e.g., FaSSIF, FeSSIF). |
| Low Intestinal Permeability | Permeation Enhancers: Co-formulation with pharmaceutically acceptable permeation enhancers could improve absorption across the intestinal epithelium. This should be approached with caution due to the potential for toxicity. | Caco-2 permeability assays to assess bidirectional transport and identify potential efflux. |
| High First-Pass Metabolism | Metabolic Stability Assessment: While the primary human metabolizing enzyme is known, the metabolic profile in your preclinical species may differ. Prodrug Approach: Designing a prodrug of adavosertib could temporarily mask the site of metabolism, allowing for greater systemic absorption of the active compound. | In vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant preclinical species. |
Data Summary
Pharmacokinetic Parameters of Adavosertib in Humans (Fasted vs. Fed State)
| Parameter | Fasted State | Fed State (High-Fat Meal) | % Change |
| Cmax (Maximum Plasma Concentration) | Not specified | Decreased by 16% | -16% |
| AUC (Area Under the Curve) | Not specified | Decreased by 6% | -6% |
| AUC0–t (Area Under the Curve to last measurable concentration) | Not specified | Decreased by 7% | -7% |
| tmax (Time to Maximum Plasma Concentration) | 3-4 hours | Delayed by 1.97 hours | + ~2 hours |
| Data sourced from a Phase I study in patients with advanced solid tumors.[1][3] |
Effect of Adavosertib Co-administration on CYP Substrates
| CYP Substrate | Change in AUC0–12 | Change in Cmax |
| Caffeine (CYP1A2) | Increased by 49% | Increased by 4% |
| Omeprazole (CYP2C19) | Increased by 80% | Increased by 46% |
| Midazolam (CYP3A) | Increased by 55% | Increased by 39% |
| Data indicates adavosertib is a weak inhibitor of these CYP enzymes.[2][6] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolic degradation of adavosertib in liver microsomes.
Methodology:
-
Prepare Microsomal Incubation:
-
Thaw liver microsomes (human or relevant preclinical species) on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), adavosertib (at a final concentration of e.g., 1 µM), and liver microsomes (e.g., 0.5 mg/mL).
-
-
Initiate the Reaction:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of adavosertib using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining adavosertib against time.
-
The slope of the linear regression will provide the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of adavosertib and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assessment (Bidirectional):
-
Apical to Basolateral (A-to-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add adavosertib in transport buffer to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Add adavosertib in transport buffer to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
-
Sample Analysis:
-
Determine the concentration of adavosertib in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for active efflux transporters.
-
Visualizations
References
- 1. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 2. Effect of food on the pharmacokinetics of the WEE1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study to assess the effect of adavosertib (AZD1775) on the pharmacokinetics of substrates of CYP1A2, CYP2C19, and CYP3A in patients with advanced solid tumors [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I study to assess the effect of adavosertib (AZD1775) on the pharmacokinetics of substrates of CYP1A2, CYP2C19, and CYP3A in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. primo.seattleu.edu [primo.seattleu.edu]
Technical Support Center: Addressing Off-Target Effects of CRMP2 Inhibitors
Welcome to the technical support center for researchers utilizing CRMP2 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: My CRMP2 inhibitor is showing a phenotype inconsistent with known CRMP2 function. How can I determine if this is an off-target effect?
A1: Discrepancies between expected and observed phenotypes are common challenges in small molecule research. To investigate potential off-target effects of your CRMP2 inhibitor, a multi-pronged approach is recommended:
-
Orthogonal Inhibition: Use a structurally different inhibitor that also targets CRMP2. If the observed phenotype persists with a distinct chemical scaffold, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, transfect cells with a drug-resistant mutant of CRMP2. An on-target effect should be rescued by the expression of this mutant, while an off-target effect will not.[1]
-
Downstream Pathway Analysis: CRMP2 function is tightly regulated by phosphorylation.[2] Use Western blotting to examine the phosphorylation status of CRMP2 at key sites (e.g., S522 by Cdk5, T509/T514/S518 by GSK3β) and the activity of known downstream effectors.[2][3] An off-target effect might alter signaling pathways independent of CRMP2 phosphorylation.
Q2: I'm observing significant cytotoxicity at the effective concentration of my CRMP2 inhibitor. What could be the cause?
A2: High cytotoxicity can stem from several factors:
-
Off-Target Kinase Inhibition: Many small molecule inhibitors, particularly those targeting ATP-binding sites, can exhibit off-target activity against other kinases.[4] Given that CRMP2 is phosphorylated by multiple kinases, including Cdk5, GSK3β, and Rho kinase, your inhibitor may be affecting these or other essential kinases.[2] A kinome-wide selectivity screen is the most effective way to identify unintended kinase targets.[1]
-
Compound Solubility and Aggregation: Poorly soluble compounds can form aggregates that lead to non-specific toxicity. Ensure your compound is fully dissolved and consider including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in your assay to prevent aggregation.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low (ideally ≤ 0.1%) and run a solvent-only control to assess its effect on cell viability.
Q3: How can I proactively assess the selectivity of my CRMP2 inhibitor?
A3: Proactive selectivity profiling is crucial for validating your results. The gold standard is kinome profiling , which screens your inhibitor against a large panel of kinases to determine its selectivity.[1] This can be done through commercial services that offer binding or activity assays against hundreds of human kinases. The results will provide a selectivity profile and highlight potential off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Prepare fresh dilutions from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in appropriate solvents at -80°C. | Consistent and reproducible dose-response curves. |
| Cell Culture Variability | Standardize cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination. | Reduced variability in cellular response to the inhibitor. |
| Assay Reagent Issues | Ensure all buffers and reagents are within their expiration dates and have been stored correctly. Calibrate pipettes regularly. | Reliable and consistent assay performance. |
Issue 2: High background signal in a fluorescence-based assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Autofluorescence | Run a control plate with your compound in assay buffer without cells. Measure fluorescence at the same wavelengths used in your assay. | If the compound is autofluorescent, you will observe a concentration-dependent signal. Consider using a different assay format (e.g., luminescence-based). |
| Incomplete Cell Lysis | Optimize lysis buffer composition and incubation time. Ensure complete cell lysis to release all of the target protein. | Reduced background and a better signal-to-noise ratio. |
| Non-specific Antibody Binding | Optimize blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and incubation times. Titrate primary and secondary antibody concentrations. | Lower background signal and clearer detection of the specific signal. |
Quantitative Data Summary
The following tables provide a hypothetical example of the kind of data you would aim to generate to characterize a novel CRMP2 inhibitor ("Inhibitor X").
Table 1: Inhibitory Activity of "Inhibitor X" against CRMP2 and Key Off-Target Kinases
| Target | IC50 (nM) | Description |
| CRMP2 (On-Target) | 15 | Primary target of interest. |
| Cdk5 | 250 | A primary kinase that phosphorylates CRMP2 at Ser522.[2] |
| GSK3β | 800 | A key kinase in the CRMP2 phosphorylation cascade, targeting T509, T514, and S518.[2] |
| Rho kinase (ROCK2) | >10,000 | Phosphorylates CRMP2 at Thr555. |
| Fyn | 1,200 | A tyrosine kinase that phosphorylates CRMP2 at Y32.[2][3] |
| Yes | >10,000 | A tyrosine kinase that can phosphorylate CRMP2.[2] |
Note: Data is hypothetical and for illustrative purposes only.
Table 2: Cell Viability (IC50) of "Inhibitor X" in Different Cell Lines
| Cell Line | Description | IC50 (µM) |
| SH-SY5Y | Human neuroblastoma cell line | 5.2 |
| HeLa | Human cervical cancer cell line | > 50 |
| Jurkat | Human T-cell leukemia cell line | 12.8 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of a CRMP2 inhibitor across a broad panel of kinases.
Methodology: This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Prepare your inhibitor at a stock concentration specified by the service provider (e.g., 10 mM in DMSO).
-
Assay Format: The service will typically use a radiometric or fluorescence-based assay to measure kinase activity.
-
Kinase Panel: Select a panel that includes key CRMP2-regulating kinases (Cdk5, GSK3β, Rho kinase, Fyn, etc.) and a diverse representation of the human kinome.
-
Data Analysis: The service will provide data as percent inhibition at a given concentration or as IC50 values for a range of kinases. This data is then used to generate a selectivity profile.
Protocol 2: Immunoprecipitation and Western Blot for Downstream Signaling
Objective: To assess the effect of the inhibitor on the phosphorylation of CRMP2 and its interaction with downstream effectors.
Materials:
-
Cell lysate from treated and untreated cells
-
CRMP2 primary antibody
-
Phospho-specific CRMP2 antibodies (e.g., pS522, pT509/514)
-
Protein A/G magnetic beads
-
Lysis and wash buffers
-
SDS-PAGE gels and transfer system
-
Secondary antibodies and ECL substrate
Procedure:
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-CRMP2 antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with cold lysis buffer.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with phospho-specific CRMP2 antibodies or antibodies for interacting proteins (e.g., tubulin).
-
Detect with an appropriate HRP-conjugated secondary antibody and ECL substrate.
-
Protocol 3: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of the CRMP2 inhibitor on cultured cells.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your CRMP2 inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5][6]
Visualizations
Caption: Simplified CRMP2 signaling pathway downstream of Semaphorin 3A.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. Dysregulation of CRMP2 post-translational modifications drive its pathological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of edonerpic maleate as a CRMP2 inhibitor for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
In Vivo Efficacy of AZD4547: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of AZD4547, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, against other FGFR inhibitors. This document synthesizes available preclinical data to offer insights into their respective anti-tumor activities, experimental protocols, and underlying mechanisms of action.
Introduction
AZD4547 is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in preclinical models of cancers with deregulated FGFR signaling.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver in various malignancies, making it a key therapeutic target.[3][4][5] This guide compares the in vivo efficacy of AZD4547 with other notable FGFR inhibitors: infigratinib, pemigatinib, and erdafitinib.
Comparative In Vivo Efficacy of FGFR Inhibitors
The following tables summarize the quantitative data from various preclinical xenograft studies, showcasing the tumor growth inhibition (TGI) achieved by AZD4547 and its comparators in different cancer models.
Table 1: In Vivo Efficacy of AZD4547 in Xenograft Models
| Cancer Model | Cell Line/PDX | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Gastric Cancer | SNU-16 (FGFR2 amplified) | 12.5 mg/kg, once daily (qd) | Dose-dependent growth inhibition | [2] |
| Multiple Myeloma | KMS-11 (FGFR3 translocated) | 12.5 mg/kg, qd | Dose-dependent growth inhibition | [2] |
| Non-Small Cell Lung Cancer | H1581 (FGFR1 amplified) | 12.5 mg/kg, qd | Tumor regression | [6] |
| Ovarian Cancer | Ovcar8 | 15 mg/kg | Efficiently inhibited tumor growth | [3] |
| Endometrial Cancer | AN3-CA (FGFR2 mutant) | 30 mg/kg, qd | Strong delay of tumor growth | [7] |
| NTRK1 Fusion Positive Cancer | KM12(Luc) | 40 mg/kg | Dramatically delayed tumor growth | [8][9] |
Table 2: In Vivo Efficacy of Alternative FGFR Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Cell Line/PDX | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Infigratinib | Hepatocellular Carcinoma | High-FGFR-expressing PDXs | 20 mg/kg, qd | Significantly decreased growth rates | [10] |
| Gastrointestinal Stromal Tumor | Patient-derived xenografts | Not specified | Antitumor efficacy observed | [5][11] | |
| Pemigatinib | Gastric Cancer | KATO III (FGFR2 amplified) | ≥ 0.3 mg/kg, qd | Maximum activity observed | [12] |
| Myeloid/Lymphoid Neoplasms | Not specified | 13.5 mg, daily for 14 days, 7 days off | Effective and generally well-tolerated | [13] | |
| Erdafitinib | Lung Adenocarcinoma | A549 | 10 mg/kg/day, intraperitoneally | Significantly inhibited tumor growth | [1] |
| Gastric Cancer | SNU-16 (FGFR2 amplified) | 10 mg/kg, qd | 85% TGI | [14] | |
| Glioblastoma | FGFR3-TACC3 fusion-positive | Not specified | Deceleration in tumor growth | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo xenograft studies with FGFR inhibitors.
General Xenograft Tumor Model Protocol
-
Cell Culture and Implantation: Human cancer cell lines with known FGFR alterations are cultured under standard conditions. For patient-derived xenografts (PDX), tumor fragments are obtained from consenting patients. A specific number of cells (e.g., 5 x 10^6) or tumor fragments are subcutaneously implanted into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and vehicle control groups. The FGFR inhibitor (e.g., AZD4547) is typically administered orally via gavage, once or twice daily, at specified doses. The vehicle group receives the formulation buffer.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group. Body weight and overall animal health are monitored throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors are often harvested for pharmacodynamic analysis. This can include Western blotting to assess the phosphorylation status of FGFR and downstream signaling proteins (e.g., FRS2, ERK, AKT), and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). Transcript biomarkers such as DUSP6, ETV5, and SPRY2 can also be measured to quantify the inhibition of oncogenic FGFR signaling.[3][16]
Mechanism of Action and Signaling Pathway
FGFR inhibitors like AZD4547 act by competing with ATP for binding to the kinase domain of FGFRs, thereby inhibiting receptor autophosphorylation and subsequent activation of downstream signaling pathways. The primary pathways affected are the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and migration.
Caption: FGFR signaling pathway and the point of inhibition by AZD4547.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo xenograft study evaluating an FGFR inhibitor.
References
- 1. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Durable benefit and slowdown in tumor growth dynamics with erdafitinib in a FGFR3-TACC3 fusion-positive IDH-wild type glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Pharmacodynamic Transcript Biomarkers in Response to FGFR Inhibition by AZD4547 - White Rose Research Online [eprints.whiterose.ac.uk]
Unraveling the In Vitro Mechanism of AZD5069: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vitro comparison of AZD5069 (formerly known as AZ194), a potent and selective CXCR2 antagonist, with other notable CXCR2 inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of AZD5069's mechanism of action.
Executive Summary
AZD5069 is a selective and reversible antagonist of the human C-X-C motif chemokine receptor 2 (CXCR2). In vitro studies confirm its ability to potently inhibit key neutrophil functions, including chemotaxis, calcium mobilization, and degranulation, at concentrations consistent with its high binding affinity for the CXCR2 receptor. This guide presents a comparative analysis of AZD5069 against other CXCR2 antagonists such as navarixin, reparixin, and SB-656933, offering a clear perspective on its in vitro pharmacological profile.
Comparative In Vitro Activity of CXCR2 Antagonists
The following tables summarize the in vitro potency of AZD5069 and its comparators in various functional assays.
| Compound | Target | Parameter | Species | Value |
| AZD5069 | CXCR2 | pIC50 (CXCL8 binding) | Human | 9.1[1] |
| CXCR2 | IC50 | Human | 0.79 nM[2][3] | |
| Neutrophil Chemotaxis (CXCL1-induced) | pA2 | Human | ~9.6[1][4] | |
| Navarixin | CXCR1 | IC50 | Human | 36 nM |
| CXCR2 | IC50 | Human | 2.6 nM | |
| Reparixin | CXCR1 | IC50 | Human | 1 nM |
| CXCR2 (CXCL1-induced) | IC50 | Human | 400 nM | |
| SB-656933 | Neutrophil Activation (CD11b expression) | - | Human | Dose-dependent inhibition[5][6] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the CXCR2 signaling pathway leading to neutrophil chemotaxis and the general workflow for in vitro chemotaxis assays.
Figure 1. CXCR2 signaling pathway leading to neutrophil chemotaxis and its inhibition by AZD5069.
Figure 2. General experimental workflow for an in vitro neutrophil chemotaxis assay.
Detailed Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is used to assess the effect of a CXCR2 antagonist on neutrophil migration towards a chemoattractant.
Materials:
-
AZD5069 or other CXCR2 antagonists
-
Isolated human neutrophils
-
Chemoattractant (e.g., recombinant human CXCL1 or CXCL8)
-
Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader or microscope for cell quantification
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the isolated neutrophils in assay buffer.
-
Compound Preparation: Prepare a stock solution of the antagonist in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Chemoattractant Preparation: Prepare the chemoattractant in the assay buffer at a concentration known to induce a robust chemotactic response.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the plate.
-
Place the Transwell® inserts into the wells.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of the antagonist or vehicle (DMSO) for approximately 15-30 minutes at room temperature.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.
-
Cell Quantification: Carefully remove the Transwell® inserts. Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a plate reader, or by direct cell counting using a microscope.
-
Data Analysis: Plot the percentage of inhibition of chemotaxis against the log concentration of the antagonist to determine the IC50 or pA2 value.
In Vitro Neutrophil Intracellular Calcium Mobilization Assay
This assay measures the ability of a CXCR2 antagonist to block the increase in intracellular calcium concentration induced by a chemoattractant.
Materials:
-
AZD5069 or other CXCR2 antagonists
-
Isolated human neutrophils
-
Chemoattractant (e.g., CXCL8)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Neutrophil Preparation: Isolate human neutrophils as described previously.
-
Dye Loading:
-
Resuspend neutrophils in HBSS.
-
Add Fluo-4 AM and Pluronic F-127 to the cell suspension.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
-
Cell Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh HBSS.
-
Assay Setup:
-
Dispense the dye-loaded neutrophil suspension into a 96-well black, clear-bottom plate.
-
Add various concentrations of the CXCR2 antagonist or vehicle to the wells and incubate for a short period.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 490 nm excitation, 525 nm emission).
-
Establish a baseline fluorescence reading.
-
Inject the chemoattractant into the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis: Calculate the increase in fluorescence in response to the chemoattractant for each antagonist concentration. Determine the IC50 value by plotting the percentage of inhibition of the calcium response against the log concentration of the antagonist.
In Vitro Neutrophil Degranulation Assay (Myeloperoxidase Release)
This assay quantifies the release of myeloperoxidase (MPO), an enzyme stored in neutrophil azurophilic granules, as a measure of degranulation.
Materials:
-
AZD5069 or other CXCR2 antagonists
-
Isolated human neutrophils
-
Chemoattractant (e.g., CXCL8) or other stimulus (e.g., PMA)
-
Assay buffer
-
Substrate for MPO (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB)
-
Hydrogen peroxide (H₂O₂)
-
Stop solution (e.g., sulfuric acid)
-
Spectrophotometer (plate reader)
Protocol:
-
Neutrophil Preparation: Isolate human neutrophils and resuspend them in the assay buffer.
-
Assay Setup:
-
Dispense the neutrophil suspension into a 96-well plate.
-
Add various concentrations of the CXCR2 antagonist or vehicle to the wells and pre-incubate.
-
-
Stimulation: Add the chemoattractant or other stimulus to the wells to induce degranulation. Incubate at 37°C for an appropriate time (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the plate to pellet the neutrophils. Carefully collect the supernatant, which contains the released MPO.
-
MPO Activity Measurement:
-
In a new plate, add the collected supernatant.
-
Add the MPO substrate solution (containing TMB and H₂O₂).
-
Incubate at room temperature to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). Calculate the percentage of inhibition of MPO release for each antagonist concentration and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nwlifescience.com [nwlifescience.com]
- 4. abcam.com [abcam.com]
- 5. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
AZ194 Dose-Response Profile in Neuropathic Pain: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of AZ194 in established rodent models of neuropathic pain. The performance of this compound is benchmarked against standard-of-care therapies, including gabapentin, pregabalin, and duloxetine. All data is presented in a standardized format to facilitate objective comparison, supplemented by detailed experimental protocols and visual representations of the underlying biological pathways and experimental designs.
Quantitative Analysis of Anti-Allodynic Effects
The following tables summarize the dose-response relationships for this compound and comparator compounds in reversing mechanical allodynia, a hallmark symptom of neuropathic pain, as measured by the von Frey test in rat models.
Table 1: Dose-Response of this compound in a Rat Model of Neuropathic Pain
| Dose (Oral) | Neuropathic Pain Model | % Reversal of Mechanical Allodynia | Time Point | Reference |
| 2 mg/kg | Chemotherapy-Induced | Effective | Not Specified | [1][2] |
| 10 mg/kg | Chemotherapy-Induced | Effective | Not Specified | [1][2] |
| 10 mg/kg | Chronic Constriction Injury (CCI) | Near Complete | 2 hours post-administration | [3] |
Note: Detailed multi-point dose-response data and ED50 values for this compound are not publicly available at this time. The available data indicates efficacy at the tested doses.
Table 2: Dose-Response of Comparator Drugs in Rat Models of Neuropathic Pain
| Compound | Dose (Route) | Neuropathic Pain Model | % Reversal of Mechanical Allodynia / Effect | Reference |
| Gabapentin | 10 - 100 mg/kg (p.o.) | Streptozocin-Induced Diabetic Neuropathy | Dose-dependent reduction in static allodynia | [4] |
| 30 - 300 mg/kg (i.p.) | Spinal Nerve Ligation (SNL) | ED50 = 34 mg/kg for tactile allodynia | [4] | |
| 100 mg/kg (i.p.) | Chronic Constriction Injury (CCI) | Significant attenuation of mechanical allodynia | [5] | |
| Pregabalin | 3 - 30 mg/kg (i.p.) | Spinal Nerve Ligation (SNL) | Dose-dependent attenuation of tactile allodynia | [6][7] |
| 1 - 100 mg/kg (i.p.) | Trigeminal Neuropathic Pain | Dose-dependent reversal of reduced mechanical withdrawal thresholds | [8] | |
| Duloxetine | 10, 30, 60 mg/kg (i.p.) | Oxaliplatin-Induced Neuropathy | 30 and 60 mg/kg significantly reduced mechanical allodynia | [9] |
| 20 mg/kg (i.p.) | Streptozocin-Induced Diabetic Neuropathy | Significant alleviation of tactile allodynia | [10] | |
| 10 mg/kg (i.p.) | Spinal Nerve Ligation (SNL) | Anti-allodynic effect observed | [11] |
Experimental Methodologies
Detailed protocols for the key neuropathic pain models and behavioral assays cited in this guide are provided below.
Neuropathic Pain Models
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model is induced in rats under anesthesia. The common sciatic nerve is exposed and four loose ligatures are placed around it at approximately 1 mm intervals. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[12]
-
Spinal Nerve Ligation (SNL): In this surgical model, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion in anesthetized rats. This injury results in robust and long-lasting mechanical allodynia in the ipsilateral paw.[6][7]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): This model is established by administering chemotherapeutic agents, such as paclitaxel or oxaliplatin, to rodents. These agents induce damage to peripheral nerves, leading to symptoms of neuropathic pain, including mechanical and cold allodynia.[13]
-
Streptozotocin-Induced Diabetic Neuropathy: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin. The resulting hyperglycemia leads to the development of peripheral nerve damage and neuropathic pain symptoms over several weeks.[10]
Behavioral Assays
-
Mechanical Allodynia (von Frey Test): Animals are placed in individual chambers on an elevated mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response. A decrease in the withdrawal threshold indicates mechanical allodynia.[2][14][15]
-
Cold Allodynia (Acetone Test): A drop of acetone is applied to the plantar surface of the animal's hind paw. The evaporation of acetone produces a cooling stimulus. In neuropathic animals, this non-noxious stimulus evokes a pain response, such as paw lifting, licking, or flinching. The frequency or duration of the response is measured as an indicator of cold allodynia.[1]
Visualizing Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating anti-allodynic compounds.
Caption: Mechanism of this compound action.
Caption: Preclinical experimental workflow.
References
- 1. Multiple sites and actions of gabapentin-induced relief of ongoing experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gabapentin-induced pharmacodynamic effects in the spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Neuropathic pain-attenuating potential of aliskiren in chronic constriction injury model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Navigating Off-Target Effects: A Comparative Guide to the Ion Channel Selectivity of CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics targeting the C-C chemokine receptor 2 (CCR2), a critical aspect of preclinical safety assessment is the evaluation of off-target effects, particularly on ion channels. While specific ion channel selectivity data for the CCR2 antagonist AZD1941 is not extensively available in the public domain, this guide provides a comparative framework for assessing the potential ion channel interactions of CCR2 antagonists, a common challenge in their development. This guide is based on established safety pharmacology practices and data from related compounds.
One of the primary concerns for many small molecule inhibitors, including those targeting CCR2, is the potential for off-target activity against cardiac ion channels, which can lead to adverse cardiovascular events.[1][2] The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key focus of these safety assessments due to the risk of QT interval prolongation and Torsades de Pointes.[3][4] Therefore, a comprehensive ion channel selectivity panel is a standard component of preclinical safety pharmacology.[1][3]
Representative Ion Channel Selectivity Profile of a CCR2 Antagonist
The following table presents a hypothetical but representative ion channel selectivity profile for a CCR2 antagonist. The data is structured to facilitate a clear comparison of the compound's potency at the target receptor versus its activity at various off-target ion channels. The IC50 values (the concentration of the drug that inhibits 50% of the channel's activity) are typically used to quantify these effects. A higher IC50 value indicates weaker interaction and thus, greater selectivity.
| Target | Ion Channel | Subtype | Representative IC50 (µM) | Therapeutic Target IC50 (nM) | Selectivity Fold (Off-Target IC50 / Target IC50) |
| Primary Target | CCR2 | - | - | 5 | - |
| Off-Target | Potassium Channel | hERG (Kv11.1) | > 30 | 5 | > 6000 |
| Off-Target | Sodium Channel | Nav1.5 | > 30 | 5 | > 6000 |
| Off-Target | Calcium Channel | Cav1.2 | > 30 | 5 | > 6000 |
| Off-Target | Potassium Channel | KCNQ1/minK (IKs) | > 30 | 5 | > 6000 |
| Off-Target | Potassium Channel | Kir2.1 (IK1) | > 30 | 5 | > 6000 |
Note: The data presented in this table is illustrative and intended to represent a favorable selectivity profile for a hypothetical CCR2 antagonist. Actual values for any specific compound, including AZD1941, would need to be determined through dedicated experimental studies.
Experimental Protocols
The determination of ion channel selectivity is predominantly conducted using automated patch-clamp electrophysiology, which is considered the gold standard for measuring ion channel activity.[5][6]
Automated Patch-Clamp Electrophysiology Assay
This high-throughput method allows for the rapid screening of compounds against a panel of ion channels expressed in stable cell lines.
1. Cell Preparation:
-
Mammalian cell lines (e.g., HEK293 or CHO cells) stably expressing the human ion channel of interest are cultured.
-
On the day of the experiment, the cells are harvested and prepared into a single-cell suspension.
2. Assay Procedure:
-
The automated patch-clamp system utilizes microfluidic chips where a single cell is captured over a micropore, forming a high-resistance "gigaseal".
-
The cell membrane is then ruptured to achieve the whole-cell patch-clamp configuration, allowing for control of the cell's membrane potential and recording of the ionic currents flowing through the channels.
-
A specific voltage protocol is applied to elicit the characteristic current of the ion channel being studied.
-
A baseline recording of the channel activity is established.
-
The test compound (e.g., a CCR2 antagonist) is then perfused at various concentrations.
-
The effect of the compound on the ion channel current is recorded.
3. Data Analysis:
-
The peak current amplitude is measured before and after the application of the test compound.
-
The percentage of inhibition is calculated for each concentration.
-
The IC50 value is determined by fitting the concentration-response data to a logistical equation.
Visualizing the Workflow and Logic
To better understand the experimental process and its place in the broader context of safety assessment, the following diagrams have been generated.
References
- 1. Ion Channels in Drug Discovery and Safety Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. drughunter.com [drughunter.com]
- 5. Application of High-Throughput Automated Patch-Clamp Electrophysiology to Study Voltage-Gated Ion Channel Function in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
In the landscape of non-opioid analgesics, the voltage-gated sodium channel NaV1.7 has emerged as a critical target. Its preferential expression in peripheral sensory neurons makes it an attractive candidate for developing pain therapeutics with minimal central nervous system side effects. This guide provides a comparative overview of AZ194, a novel indirect inhibitor of NaV1.7, against other selective NaV1.7 blockers, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
Mechanism of Action: A Tale of Two Strategies
NaV1.7 inhibitors can be broadly categorized into two groups based on their mechanism of action: direct channel blockers and indirect modulators.
This compound represents a first-in-class approach, acting as an orally active inhibitor of the interaction between Collapsin Response Mediator Protein 2 (CRMP2) and ubiquitin-conjugating enzyme 9 (Ubc9).[1] This inhibition prevents the SUMOylation of CRMP2, which in turn selectively reduces the surface expression of NaV1.7 channels.[1] This indirect modulation of NaV1.7 function offers a unique therapeutic strategy.
In contrast, compounds like PF-05089771 and DWP-17061 are direct, state-dependent blockers of the NaV1.7 channel. They physically bind to the channel protein, stabilizing it in a non-conducting state and thereby preventing the propagation of pain signals.
Quantitative Comparison of In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and other selected NaV1.7 inhibitors. It is important to note that the data are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Compound | Target/Mechanism | hNaV1.7 IC50 | Selectivity Profile | Reference |
| This compound | CRMP2-Ubc9 Interaction Inhibitor | 1.2 µM | Selective for NaV1.7 over other NaV channels (indirectly) | [1] |
| PF-05089771 | Direct NaV1.7 Blocker | 11 nM | >1000-fold vs. NaV1.5, NaV1.8; less selective against other TTX-sensitive subtypes | [2] |
| DWP-17061 | Direct NaV1.7 Blocker | 31 nM | Highly selective (specific selectivity data not publicly available) | [3] |
| ST-2427 | Direct NaV1.7 Blocker | Potent and highly selective (specific IC50 not publicly available) | Highly selective |
In Vivo Efficacy in Preclinical Pain Models
The analgesic effects of these compounds have been evaluated in various rodent models of pain.
This compound has demonstrated robust efficacy in reversing mechanical allodynia in multiple neuropathic pain models, including the spared nerve injury (SNI) and chemotherapy-induced peripheral neuropathy (CIPN) models.[4][5] It has also shown effectiveness in models of acute and inflammatory pain.[6]
PF-05089771 has shown efficacy in some preclinical pain models, but its translation to clinical settings has been challenging, with mixed results in human trials.[2][7][8][9]
DWP-17061 has demonstrated significant analgesic efficacy in animal models, including the Freund's complete adjuvant (FCA) model of inflammatory pain, where it showed excellent efficacy compared to PF-05089771.[3][10]
ST-2427 is currently in Phase 1 clinical trials for acute pain, with preclinical data suggesting its potential as a non-opioid analgesic.
Due to the lack of head-to-head comparative studies, a direct ranking of in vivo potency (e.g., ED50 values) is not feasible at this time.
Signaling Pathway and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Experimental Protocols
Automated Patch-Clamp Electrophysiology for NaV1.7 Inhibition
This protocol outlines a general procedure for assessing the inhibitory activity of compounds on NaV1.7 channels using an automated patch-clamp system.
1. Cell Culture:
-
Use a stable cell line expressing the human NaV1.7 channel (e.g., HEK293 or CHO cells).
-
Culture cells in appropriate media supplemented with serum and antibiotics.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in an extracellular solution to the desired density.
3. Automated Patch-Clamp Procedure:
-
Prime the automated patch-clamp instrument with intracellular and extracellular solutions.
-
Load the cell suspension and compound plates.
-
The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.
-
Apply a voltage protocol to elicit NaV1.7 currents.
-
Apply test compounds at various concentrations.
-
Record and analyze the inhibition of the NaV1.7 current.
4. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES; pH 7.2 with CsOH.
In Vivo Pain Models
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:
-
Induction: Inject a small volume of CFA into the plantar surface of one hind paw of a rodent.
-
Assessment: Measure paw volume (plethysmometry) and assess thermal and mechanical hyperalgesia at baseline and various time points post-CFA injection.
-
Drug Administration: Administer the test compound (e.g., orally, intraperitoneally) before or after the induction of inflammation.
2. Spared Nerve Injury (SNI) Model of Neuropathic Pain:
-
Surgery: Under anesthesia, expose the sciatic nerve and its three terminal branches in one hind limb. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Assessment: Measure mechanical allodynia using von Frey filaments on the lateral plantar surface of the injured paw at baseline and at multiple time points post-surgery.
-
Drug Administration: Administer the test compound at various time points after the surgery to assess its ability to reverse established neuropathic pain.
Conclusion
This compound, with its unique indirect mechanism of action, presents a promising alternative to direct NaV1.7 channel blockers. While direct comparisons of in vivo efficacy are limited, the available data suggest that modulating the CRMP2-Ubc9 interaction is a viable strategy for the development of novel analgesics. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic potential of these different classes of NaV1.7 inhibitors. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of pain therapeutics.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.arizona.edu [repository.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 9. Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Na 1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects. | CHDR [chdr.nl]
- 10. iN THERAPEUTICS [intherapeutics.com]
Comparative Analysis of AZ194 and (S)-Lacosamide in CRMP2 Modulation
For research, scientific, and drug development professionals, this guide provides an objective comparison of the novel CRMP2 modulator, AZ194, with the well-characterized compound, (S)-Lacosamide. The information presented is based on a compilation of experimental data to delineate the distinct pharmacological profiles of these two agents.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes. All data associated with this compound are fictional and intended to demonstrate a comparative framework. Data for (S)-Lacosamide are based on publicly available research.
Collapsin Response Mediator Protein 2 (CRMP2) is a critical phosphoprotein involved in neuronal differentiation, axonal growth, and synaptic plasticity.[1][2] Its dysregulation has been implicated in various neurological disorders, making it a compelling target for therapeutic intervention.[3] (S)-Lacosamide, an enantiomer of the antiepileptic drug Lacosamide, has been identified as a modulator of CRMP2, primarily by inhibiting its phosphorylation.[4][5] This guide introduces this compound, a novel investigational compound, and compares its CRMP2-modulating properties against those of (S)-Lacosamide.
Biochemical and Functional Comparison
The primary mechanism through which both compounds modulate CRMP2 involves altering its phosphorylation state, which in turn affects downstream functions like microtubule dynamics and neurite outgrowth.[6][7]
The following tables summarize the quantitative data derived from various biochemical and cellular assays.
Table 1: Comparative Binding Affinity for CRMP2
| Compound | Binding Affinity (Kd) | Assay Method |
|---|---|---|
| This compound | 0.85 ± 0.07 µM | Surface Plasmon Resonance |
| (S)-Lacosamide | 1.5 ± 0.01 µM[6] | Microscale Thermophoresis |
Table 2: Inhibition of CRMP2 Phosphorylation
| Compound (at 10 µM) | Inhibition of Cdk5-mediated Phosphorylation (Ser522) | Inhibition of GSK3β-mediated Phosphorylation (Thr514) | Assay Method |
|---|---|---|---|
| This compound | 85 ± 5% | 40 ± 8% | In Vitro Kinase Assay |
| (S)-Lacosamide | 70 ± 6%[3][5] | 65 ± 7%[5] | In Vitro Kinase Assay |
Table 3: Functional Impact on Neurite Outgrowth in Primary Cortical Neurons
| Compound (at 20 µM) | Inhibition of BDNF-induced Neurite Outgrowth | Effect on Basal Neurite Outgrowth | Assay Method |
|---|---|---|---|
| This compound | 92 ± 4% | Minimal | Immunofluorescence Microscopy |
| (S)-Lacosamide | 75 ± 9%[1] | No significant effect[1] | Immunofluorescence Microscopy |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used, the following diagrams are provided.
References
- 1. Lacosamide-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. portlandpress.com [portlandpress.com]
- 4. (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-Lacosamide Binding to Collapsin Response Mediator Protein 2 (CRMP2) Regulates CaV2.2 Activity by Subverting Its Phosphorylation by Cdk5. | The Department of Pharmacology [pharmacology.arizona.edu]
- 6. Frontiers | The functionalized amino acid (S)-Lacosamide subverts CRMP2-mediated tubulin polymerization to prevent constitutive and activity-dependent increase in neurite outgrowth [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Preclinical Comparative Guide: AZ194 and Gabapentin in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for AZ194, a novel inhibitor of the Collapsin Response Mediator Protein 2 (CRMP2)-Ubc9 interaction, and the established neuropathic pain therapeutic, gabapentin. While no direct preclinical or clinical studies have evaluated the combination of this compound and gabapentin, this guide will objectively compare their individual performances in established animal models of neuropathic pain, detail their distinct mechanisms of action, and explore the potential for combination therapy.
Mechanism of Action: A Tale of Two Pathways
This compound (Compound 194): this compound represents a first-in-class therapeutic strategy by indirectly targeting the voltage-gated sodium channel NaV1.7. Instead of directly binding to the channel, this compound inhibits the interaction between CRMP2 and the SUMO-conjugating enzyme Ubc9. This action blocks the SUMOylation of CRMP2, a post-translational modification that enhances the cell surface expression of NaV1.7. By reducing the amount of NaV1.7 on the neuronal surface, this compound effectively diminishes neuronal hyperexcitability, a key driver of neuropathic pain.[1]
Gabapentin: The primary mechanism of action for gabapentin in neuropathic pain is its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate. While structurally similar to the neurotransmitter GABA, gabapentin does not act on GABA receptors. Some studies also suggest that gabapentin may reduce the expression of NaV1.7 in dorsal root ganglion neurons, potentially contributing to its analgesic effects.
Preclinical Efficacy in Neuropathic Pain Models
Both this compound and gabapentin have demonstrated efficacy in attenuating mechanical allodynia, a hallmark of neuropathic pain, in various rodent models. The following tables summarize key preclinical findings.
| Compound | Neuropathic Pain Model | Animal Species | Dose | Route of Administration | Effect on Mechanical Allodynia (Paw Withdrawal Threshold in grams) |
| This compound | Chronic Constriction Injury (CCI) | Rat | 10 mg/kg | Oral | Statistically significant reversal of mechanical allodynia 2 hours post-administration.[2] |
| This compound | Spared Nerve Injury (SNI) | Not Specified | Not Specified | Not Specified | Robust reversal of mechanical allodynia. |
| This compound | Chemotherapy-Induced Peripheral Neuropathy (CIPN) - Paclitaxel | Not Specified | Not Specified | Not Specified | Reversal of mechanical allodynia. |
| This compound | Chemotherapy-Induced Peripheral Neuropathy (CIPN) - Oxaliplatin | Mouse | Not Specified | Not Specified | Reduces and prevents the development of mechanical allodynia when co-administered.[3][4] |
| Gabapentin | Chronic Constriction Injury (CCI) | Rat | 60 mg/kg | Oral | Significant increase in paw withdrawal threshold.[1] |
| Gabapentin | Chemotherapy-Induced Peripheral Neuropathy (CIPN) - Vincristine | Rat | 100 mg/kg | Intraperitoneal | Robust, statistically significant anti-allodynic and anti-hyperalgesic effects after repeated dosing.[5] |
| Gabapentin | Chemotherapy-Induced Peripheral Neuropathy (CIPN) - Taxol | Mouse | Not Specified | Not Specified | Progressively alleviated Taxol-induced mechanical allodynia.[6] |
Comparison with Alternative Combination Therapies
While a direct combination of this compound and gabapentin has not been studied, preclinical and clinical research has explored combining gabapentin with other drug classes for neuropathic pain.
| Gabapentin Combination | Neuropathic Pain Model/Condition | Animal Species/Population | Key Findings |
| Opioids | Neuropathic Cancer Pain | Human | Combination therapy effectively alleviated neuropathic cancer pain compared to opioids alone.[7] |
| Tricyclic Antidepressants (e.g., Nortriptyline) | Diabetic Polyneuropathy, Postherpetic Neuralgia | Human | Combination therapy conveyed better efficacy compared to single molecules alone.[8] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Venlafaxine) | Diabetic Neuropathy | Human | Combination therapy led to pain relief and improved quality of life compared to placebo or gabapentin with placebo.[8] |
| Cholinesterase Inhibitor (Donepezil) and SNRI (Duloxetine) | Spinal Nerve Ligation | Rat | A three-drug combination yielded a synergistic interaction, reducing hypersensitivity at lower doses without sedative effects.[9] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method to induce neuropathic pain in rodents. The following is a general protocol:
-
Anesthesia: The animal (rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A small incision is made on the lateral side of the thigh to expose the sciatic nerve. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.[3]
-
Wound Closure: The muscle and skin are closed in layers using sutures or surgical staples.
-
Behavioral Testing: Mechanical allodynia is typically assessed using von Frey filaments at baseline before surgery and at various time points post-surgery. The filaments are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined.
Spared Nerve Injury (SNI) Model
The SNI model is another common surgical model of neuropathic pain.
-
Anesthesia: The animal (typically a mouse) is anesthetized.
-
Surgical Procedure: The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.[10][11][12]
-
Wound Closure: The incision is closed with sutures.
-
Behavioral Testing: Mechanical allodynia is assessed on the lateral plantar surface of the ipsilateral paw, which is innervated by the spared sural nerve, using von Frey filaments.
Visualizing the Pathways and Processes
Signaling Pathways
Caption: Mechanism of action of this compound in reducing neuronal hyperexcitability.
Caption: Mechanism of action of gabapentin in reducing neurotransmitter release.
Experimental Workflow
Caption: General experimental workflow for preclinical neuropathic pain studies.
Conclusion and Future Directions
This compound presents a novel, targeted approach to neuropathic pain by modulating NaV1.7 through the inhibition of CRMP2 SUMOylation. Preclinical data demonstrate its efficacy in reversing mechanical allodynia in multiple neuropathic pain models. Gabapentin, a well-established therapeutic, acts primarily on voltage-gated calcium channels.
Given their distinct mechanisms of action, a combination of this compound and gabapentin could potentially offer a synergistic or additive analgesic effect. Such a combination could allow for lower doses of each compound, potentially reducing dose-dependent side effects. Future preclinical studies are warranted to investigate the efficacy and safety of co-administering this compound and gabapentin in models of neuropathic pain. Such studies should include detailed dose-response analyses to determine the nature of the interaction (additive or synergistic) and evaluate a broader range of pain-related behaviors beyond mechanical allodynia.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 4. youtube.com [youtube.com]
- 5. CHEMOTHERAPY-EVOKED PAINFUL PERIPHERAL NEUROPATHY: ANALGESIC EFFECTS OF GABAPENTIN AND EFFECTS ON EXPRESSION OF THE ALPHA-2-DELTA TYPE-1 CALCIUM CHANNEL SUBUNIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabapentin Increases Intra-Epidermal and Peptidergic Nerve Fibers Density and Alleviates Allodynia and Thermal Hyperalgesia in a Mouse Model of Acute Taxol-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat NaV1.7 loss-of-function genetic model: Deficient nociceptive and neuropathic pain behavior with retained olfactory function and intra-epidermal nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 9. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain [ouci.dntb.gov.ua]
- 10. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation Studies: A Comparative Guide to Modulators of CRMP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of therapeutic agents targeting Collapsin Response Mediator Protein 2 (CRMP2), a key protein implicated in neuropathic pain and other neurological disorders. We will focus on the target validation of AZ194, a novel small-molecule inhibitor of CRMP2 SUMOylation, and compare its performance with alternative CRMP2 modulators. Experimental data is presented to support an objective evaluation of these compounds.
Introduction to CRMP2 and its Role in Disease
Collapsin Response Mediator Protein 2 (CRMP2) is a phosphoprotein that plays a crucial role in neuronal development, axonal guidance, and synaptic plasticity.[1] Dysregulation of CRMP2 activity, through post-translational modifications such as phosphorylation and SUMOylation, has been linked to the pathophysiology of chronic pain, neurodegenerative diseases, and certain psychiatric disorders. These modifications alter CRMP2's interaction with key cellular partners, including voltage-gated ion channels like NaV1.7 and CaV2.2, thereby modulating neuronal excitability. This makes CRMP2 an attractive therapeutic target for the development of novel analgesics and neuroprotective agents.
Overview of CRMP2 Modulators
This guide will focus on three distinct mechanisms for modulating CRMP2 activity:
-
This compound (Compound 194): A small-molecule inhibitor that disrupts the interaction between CRMP2 and the E2 SUMO-conjugating enzyme Ubc9, thereby preventing CRMP2 SUMOylation.[2][3][4][5]
-
(S)-Lacosamide: An enantiomer of the anti-epileptic drug lacosamide that inhibits the phosphorylation of CRMP2 by cyclin-dependent kinase 5 (Cdk5).[6][7][8]
-
CRMP2 SUMOylation Motif (CSM) Peptide: A cell-penetrating peptide designed to competitively inhibit the interaction between CRMP2 and Ubc9.[1][9]
Comparative Performance Data
The following tables summarize the available quantitative data on the efficacy of these CRMP2 modulators.
| Compound | Target Modification | Assay | Potency (IC50 / Kd) | Reference |
| This compound | SUMOylation | In vitro SUMO conjugation assay | Not explicitly reported | [2][3][4][5] |
| (S)-Lacosamide | Phosphorylation (Cdk5) | Ca2+ influx in sensory neurons | ~1.3 ± 0.3 µM | [6] |
| CSM Peptide | SUMOylation (Ubc9 binding) | Microscale Thermophoresis | Low micromolar affinity | [1][9] |
| Compound | Functional Effect on Ion Channels | Cell Type | Effect | Reference |
| This compound | NaV1.7 current reduction | DRG neurons | Selective reduction of NaV1.7 currents | [2][3][4][5] |
| (S)-Lacosamide | High voltage-gated Ca2+ current reduction | DRG neurons | ~41% inhibition at 10 µM | [6] |
| CSM Peptide | NaV1.7 current reduction | Neuronal cell line | Decreased sodium currents, predominantly NaV1.7 | [1][9] |
Signaling Pathway and Therapeutic Intervention Points
The diagram below illustrates the signaling pathway involving CRMP2 and the points of intervention for the discussed modulators.
Caption: CRMP2 signaling and points of therapeutic intervention.
Experimental Workflows
The following diagrams illustrate the general workflows for key target validation experiments.
Caption: Co-Immunoprecipitation (Co-IP) workflow.
Caption: Western Blot workflow for detecting post-translational modifications.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Co-Immunoprecipitation (Co-IP) for CRMP2-Ubc9 Interaction
This protocol is adapted for the study of the interaction between CRMP2 and Ubc9.[1][10][11]
-
Cell Lysis:
-
Harvest cultured cells (e.g., HEK293T cells overexpressing tagged CRMP2 and Ubc9) and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing (Optional):
-
Incubate the supernatant with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-CRMP2) overnight at 4°C on a rotator.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the "prey" protein (e.g., anti-Ubc9).
-
In Vitro SUMOylation Assay
This protocol allows for the direct assessment of CRMP2 SUMOylation and its inhibition by compounds like this compound.[12][13][14][15]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM ATP):
-
Recombinant E1 activating enzyme (Aos1/Uba2)
-
Recombinant E2 conjugating enzyme (Ubc9)
-
Recombinant SUMO-1 or SUMO-2 protein
-
Recombinant CRMP2 protein (substrate)
-
Test compound (e.g., this compound) or vehicle control.
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-CRMP2 antibody to detect the unmodified and higher molecular weight SUMOylated forms of CRMP2. The degree of SUMOylation can be quantified by densitometry.
-
In Vitro Cdk5 Kinase Assay for CRMP2 Phosphorylation
This protocol is used to evaluate the inhibitory effect of compounds like (S)-Lacosamide on CRMP2 phosphorylation by Cdk5.[16][17][18][19]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following in a kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT):
-
Recombinant active Cdk5/p25 enzyme
-
Recombinant CRMP2 protein (substrate)
-
[γ-³²P]ATP
-
Test compound (e.g., (S)-Lacosamide) or vehicle control.
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Spot the reaction mixture onto P81 phosphocellulose paper and wash extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter to quantify the level of CRMP2 phosphorylation.
-
Alternatively, terminate the reaction with SDS-PAGE sample buffer, separate proteins by SDS-PAGE, and visualize phosphorylated CRMP2 by autoradiography.
-
Whole-Cell Patch Clamp Electrophysiology for NaV1.7 Currents
This protocol is used to measure the functional consequences of CRMP2 modulation on NaV1.7 channel activity in dorsal root ganglion (DRG) neurons.[20][21][22][23][24]
-
DRG Neuron Culture:
-
Isolate DRG neurons from rodents and culture them on poly-D-lysine/laminin-coated coverslips.
-
-
Recording Solutions:
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 1.1 EGTA, 10 NaCl, 10 HEPES, pH 7.3 with CsOH.
-
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings using an patch-clamp amplifier and data acquisition system.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit NaV1.7 currents using a depolarizing voltage step protocol (e.g., to 0 mV for 50 ms).
-
Record baseline currents and then perfuse the test compound (e.g., this compound) onto the cell.
-
Record currents in the presence of the compound to determine its effect on the current amplitude and kinetics.
-
Conclusion
The validation of CRMP2 as a therapeutic target has led to the development of several promising modulators with distinct mechanisms of action. This compound represents a novel approach by targeting the SUMOylation pathway, which has been shown to be critical for the function of the pain-related ion channel NaV1.7.[2][3][4][5] (S)-Lacosamide offers an alternative strategy by inhibiting CRMP2 phosphorylation, thereby affecting CaV2.2 channel activity.[6][7][8] Peptide-based inhibitors like the CSM peptide provide a tool for specifically disrupting the CRMP2-Ubc9 interaction.[1][9] The choice of which modality to pursue for further drug development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific pathological context. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the rational design and execution of their target validation studies for novel CRMP2-targeted therapies.
References
- 1. Inhibition of the Ubc9 E2 SUMO conjugating enzyme–CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.arizona.edu [repository.arizona.edu]
- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the Ubc9 E2 SUMO-conjugating enzyme-CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Sumoylation and desumoylation assays for a chromatin-remodelling complex in vivo and in vitro [protocols.io]
- 13. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assay to determine SUMOylation sites on protein substrates | Springer Nature Experiments [experiments.springernature.com]
- 15. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relative Resistance of Cdk5-phosphorylated CRMP2 to Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (S)-Lacosamide Binding to Collapsin Response Mediator Protein 2 (CRMP2) Regulates CaV2.2 Activity by Subverting Its Phosphorylation by Cdk5. | The Department of Pharmacology [pharmacology.arizona.edu]
- 18. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocols for Characterization of Cdk5 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nanion.de [nanion.de]
- 21. benchchem.com [benchchem.com]
- 22. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 23. researchgate.net [researchgate.net]
- 24. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Biomarkers for AZ194 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the in vivo target engagement of AZ194, a first-in-class inhibitor of the Collapsin Response Mediator Protein 2 (CRMP2)-Ubc9 interaction and the voltage-gated sodium channel NaV1.7. By blocking the SUMOylation of CRMP2, this compound selectively reduces the cell surface expression of NaV1.7, a key player in nociceptive signaling.[1] This guide will detail potential biomarkers for this compound, compare them with alternative approaches, and provide the necessary experimental protocols and data to aid researchers in designing and executing robust in vivo studies.
Signaling Pathway of this compound Action
This compound's mechanism of action involves the disruption of a specific post-translational modification, SUMOylation, on CRMP2. This event is a critical step in the regulation of NaV1.7 trafficking to the neuronal cell membrane. The diagram below illustrates this signaling cascade.
Caption: this compound inhibits Ubc9, preventing CRMP2 SUMOylation and reducing NaV1.7 surface expression.
Biomarkers for this compound Target Engagement
The identification of robust biomarkers is crucial for demonstrating that a drug is interacting with its intended target in a living organism. For this compound, biomarkers can be categorized as direct, downstream, or functional.
| Biomarker Category | Specific Biomarker | Measurement Method | In Vivo Model |
| Direct Target Engagement | Level of SUMOylated CRMP2 | Proximity Ligation Assay (PLA) in Dorsal Root Ganglion (DRG) neurons | Rodent models of neuropathic pain |
| Downstream Target Modulation | NaV1.7 Channel Surface Expression | Biotinylation assay followed by Western blot on DRG tissue | Rodent models of neuropathic pain |
| NaV1.7 Current Density | Whole-cell patch-clamp electrophysiology on isolated DRG neurons | Rodent models of neuropathic pain | |
| Functional Readout | Mechanical Allodynia | von Frey filament test | Rodent models of neuropathic pain (e.g., CCI, SNI) |
| Thermal Hyperalgesia | Hargreaves test | Rodent models of neuropathic pain |
Comparison with Alternative NaV1.7 Inhibitors
While this compound indirectly targets NaV1.7 by modulating CRMP2 SUMOylation, other therapeutic strategies involve direct blockade of the NaV1.7 channel. Understanding the differences in their mechanisms and the corresponding biomarkers is essential for comparative studies.
| Compound/Method | Mechanism of Action | Primary Biomarker(s) | Advantages | Disadvantages |
| This compound | Inhibition of CRMP2-Ubc9 interaction, reducing NaV1.7 surface expression[1][2][3][4] | - Decreased SUMOylated CRMP2- Reduced NaV1.7 membrane localization- Attenuation of neuropathic pain behaviors[2][3][4] | - High specificity for NaV1.7 regulation via a novel mechanism- Potential for fewer off-target effects compared to direct channel blockers | - Indirect mechanism may have a slower onset of action- Requires validation of novel biomarkers (e.g., SUMOylated CRMP2) |
| PF-05089771 | Direct, selective, voltage-dependent blocker of the NaV1.7 channel[5][6] | - Inhibition of NaV1.7 currents in DRG neurons- Reversal of thermal and mechanical hypersensitivity | - Direct and potent inhibition of the target | - Clinical trials have shown limited efficacy in treating diabetic peripheral neuropathy[6]- Potential for off-target effects on other sodium channels at higher concentrations |
| Vixotrigine | Voltage- and use-dependent NaV1.7 channel blocker[5] | - Reduction in firing frequency of sensory neurons- Relief of pain in trigeminal neuralgia | - State-dependent blocking may target hyperexcitable neurons | - Efficacy in broader neuropathic pain conditions is still under investigation |
| Genetic Deletion (e.g., tamoxifen-inducible NaV1.7 KO) | Ablation of the SCN9A gene encoding NaV1.7[7] | - Absence of NaV1.7 protein and currents in DRG neurons- Profound insensitivity to pain[7] | - Provides a "gold standard" for the effects of complete NaV1.7 loss-of-function | - Not a therapeutic strategy for humans- Potential for developmental compensation in constitutive knockouts |
Experimental Protocols
In Vivo Proximity Ligation Assay (PLA) for CRMP2 SUMOylation
This protocol allows for the visualization and quantification of the direct interaction between CRMP2 and SUMO-1 in vivo, providing a direct measure of this compound target engagement.
Caption: Workflow for in vivo proximity ligation assay to detect CRMP2 SUMOylation.
Methodology:
-
Tissue Preparation: Euthanize the animal and dissect the dorsal root ganglia (DRGs). Fix the tissue in 4% paraformaldehyde, followed by cryoprotection in sucrose and embedding in OCT.
-
Sectioning: Cut thin sections (e.g., 10-20 µm) of the DRG tissue using a cryostat and mount on slides.
-
Permeabilization and Blocking: Permeabilize the tissue sections with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) and then block with a suitable blocking solution (e.g., 5% normal goat serum in PBS) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a pair of primary antibodies raised in different species that recognize CRMP2 and SUMO-1.
-
PLA Probe Incubation: After washing, incubate with species-specific secondary antibodies conjugated with unique oligonucleotides (PLA probes).
-
Ligation: Add a ligation solution containing a ligase, which will join the two oligonucleotides if they are in close proximity, forming a circular DNA molecule.
-
Amplification: Perform rolling circle amplification using a polymerase and fluorescently labeled nucleotides, which will generate a concatemer of the circular DNA template.
-
Imaging and Analysis: Visualize the fluorescent PLA signals using a fluorescence microscope. Quantify the number of PLA signals per neuron to determine the level of CRMP2 SUMOylation.[1]
Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Currents
This technique allows for the direct measurement of NaV1.7 channel activity in isolated sensory neurons, providing a downstream assessment of this compound's effect.
Methodology:
-
Neuron Isolation: Dissect DRGs from treated and control animals and dissociate them into single cells using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
-
Cell Culture: Plate the isolated neurons on coated coverslips and culture for a short period (e.g., 24-48 hours) to allow for recovery.
-
Electrophysiological Recording:
-
Place a coverslip with adherent neurons in a recording chamber on an inverted microscope.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an appropriate intracellular solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette to achieve the whole-cell configuration.
-
Apply a series of voltage steps (voltage-clamp protocol) to elicit and measure the sodium currents.[7]
-
-
Data Analysis: Analyze the recorded currents to determine parameters such as peak current density, voltage-dependence of activation and inactivation.[8] Compare these parameters between neurons from this compound-treated and control animals.
Behavioral Testing for Mechanical Allodynia (von Frey Test)
This is a functional assay to assess the in vivo efficacy of this compound in a disease-relevant model.
Methodology:
-
Animal Acclimation: Place the animals in individual testing chambers with a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
Stimulation: Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.
-
Response Assessment: A positive response is defined as a brisk withdrawal of the paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using a method such as the up-down method.
-
Data Comparison: Compare the withdrawal thresholds of this compound-treated animals to vehicle-treated control animals in a model of neuropathic pain (e.g., after Chronic Constriction Injury or Spared Nerve Injury).[9]
By utilizing a combination of these direct, downstream, and functional biomarkers, researchers can build a comprehensive understanding of this compound's target engagement and in vivo efficacy, facilitating its development as a novel analgesic.
References
- 1. biorxiv.org [biorxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcentral.com [medcentral.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of AZ194: A Comprehensive Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the safe disposal, handling, and experimental use of AZ194, a first-in-class inhibitor of the CRMP2-Ubc9 interaction and NaV1.7. This document provides immediate safety protocols, detailed operational plans, and experimental methodologies to foster a secure and efficient research environment.
Immediate Safety and Handling Precautions
This compound is an orally active small molecule inhibitor that blocks the SUMOylation of Collapsin Response Mediator Protein 2 (CRMP2), thereby reducing the surface expression of the voltage-gated sodium channel NaV1.7.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent small molecule inhibitors in a laboratory setting should be strictly followed.
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Ventilation | Chemical fume hood | To minimize inhalation exposure, especially when handling the solid compound or preparing solutions. |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
This compound Disposal Procedures
Proper disposal of this compound and its associated waste is critical to ensure laboratory safety and environmental protection. The following step-by-step guide is based on general best practices for the disposal of chemical waste from research laboratories.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with this compound, including the pure compound, solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and spill cleanup materials, must be collected in a designated hazardous waste container.
-
Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". The label should also indicate the major components of any solutions and their approximate concentrations.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams.
Step 2: On-site Storage
-
Secure Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials.
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 3: Final Disposal
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Facility: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal facility. Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[2]
This compound Signaling Pathway and Mechanism of Action
This compound exerts its effects by targeting the protein-protein interaction between CRMP2 and the E2 SUMO-conjugating enzyme Ubc9.[3] This interaction is crucial for the SUMOylation of CRMP2, a post-translational modification that regulates the trafficking and cell surface expression of the NaV1.7 sodium channel.[4][5][6][7] By inhibiting this interaction, this compound reduces the amount of SUMOylated CRMP2, leading to a decrease in the surface levels of NaV1.7.[1][3] This modulation of NaV1.7 is the basis for its potential as a therapeutic for neuropathic pain.[1][6]
Experimental Protocols
The following are representative protocols for the in vitro evaluation of this compound. These should be adapted based on specific experimental needs and laboratory capabilities.
Protocol 1: In Vitro Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on a relevant cell line (e.g., dorsal root ganglion neurons or a cell line overexpressing NaV1.7).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Protocol 2: Patch-Clamp Electrophysiology for NaV1.7 Inhibition
This protocol is for assessing the direct inhibitory effect of this compound on NaV1.7 channel activity using whole-cell patch-clamp electrophysiology.[8]
Materials:
-
Cells expressing NaV1.7 channels (e.g., HEK293 cells stably expressing human NaV1.7)
-
External and internal patch-clamp solutions
-
This compound stock solution
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single cell.
-
Baseline Recording: Record baseline NaV1.7 currents by applying a voltage protocol (e.g., a depolarizing step to 0 mV from a holding potential of -120 mV).
-
Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Effect Measurement: After the compound has had sufficient time to equilibrate, record the NaV1.7 currents again using the same voltage protocol.
-
Washout: Perfuse the cell with the external solution without the compound to observe any reversal of the inhibitory effect.
-
Data Analysis: Measure the peak current amplitude before, during, and after the application of this compound. Calculate the percentage of inhibition for each concentration tested.
References
- 1. physoc.org [physoc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of the Ubc9 E2 SUMO conjugating enzyme–CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUMOylation alters CRMP2 regulation of calcium influx in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Blocking CRMP2 SUMOylation reverses neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRMP2 Protein SUMOylation Modulates NaV1.7 Channel Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of AZ194: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of AZ194, a first-in-class, orally active inhibitor of the CRMP2-Ubc9 interaction and the Nav1.7 sodium channel. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Immediate Safety and Handling Protocols
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, researchers should handle this compound with the utmost care, assuming it to be potentially hazardous. The following recommendations are based on standard laboratory safety practices for handling research-grade chemical compounds of unknown toxicity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn at all times when there is a risk of splashes or aerosol generation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn. |
| Body Protection | A laboratory coat or chemical-resistant apron must be worn to protect against skin contact. |
| Respiratory Protection | In cases of potential aerosolization or when handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure the quality of experimental outcomes.
-
Acquisition and Storage : Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, consult the supplier's recommendations, which may include refrigeration or freezing.
-
Preparation : All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Administration (In Vitro/In Vivo) : When administering this compound in experimental settings, use appropriate containment procedures to prevent cross-contamination and environmental release.
-
Decontamination : All surfaces and equipment that come into contact with this compound should be decontaminated using an appropriate solvent or cleaning agent.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All disposable materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Chemical Waste : Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not pour chemical waste down the drain.
-
Consult EHS : Your institution's Environmental Health and Safety (EHS) department should be consulted for specific disposal protocols.
Experimental Workflow and Mechanism of Action
To facilitate a deeper understanding of its application, the following diagrams illustrate a general experimental workflow for testing this compound and its known signaling pathway.
Caption: A generalized experimental workflow for utilizing this compound.
Caption: The inhibitory action of this compound on the CRMP2-Ubc9 signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
